molecular formula C24H27F2N5O4 B13841940 Pemigatinib-D6

Pemigatinib-D6

Cat. No.: B13841940
M. Wt: 493.5 g/mol
InChI Key: HCDMJFOHIXMBOV-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemigatinib-D6 is a useful research compound. Its molecular formula is C24H27F2N5O4 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27F2N5O4

Molecular Weight

493.5 g/mol

IUPAC Name

11-[2,6-difluoro-3,5-bis(trideuteriomethoxy)phenyl]-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)/i2D3,3D3

InChI Key

HCDMJFOHIXMBOV-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C(=C1F)N2CC3=CN=C4C(=C3N(C2=O)CC)C=C(N4)CN5CCOCC5)F)OC([2H])([2H])[2H]

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pemigatinib-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pemigatinib-D6, a deuterated isotopologue of the selective fibroblast growth factor receptor (FGFR) inhibitor, Pemigatinib. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Introduction to Pemigatinib and the Rationale for Deuteration

Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3, which are key drivers in various forms of cancer.[1] By blocking the FGFR signaling pathway, Pemigatinib effectively inhibits the proliferation and survival of cancer cells.[2][3][4][5] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2]

The synthesis of deuterated active pharmaceutical ingredients (APIs), such as this compound, is a strategic approach employed in drug discovery and development. The substitution of hydrogen with its stable isotope, deuterium, can modify the metabolic profile of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.[6][7] this compound serves as an invaluable tool in pharmacokinetic studies as an internal standard for mass spectrometry-based bioanalysis.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is proposed, based on the established synthesis of Pemigatinib. The key step involves the introduction of the deuterated ethyl group via a deuterated reagent. The proposed synthesis is a multi-step process culminating in the formation of the final deuterated product.

Synthesis of Key Intermediates

The synthesis commences with the preparation of the core heterocyclic structure and the aniline fragment, following established literature procedures for Pemigatinib.

Introduction of the Deuterated Moiety

The critical step in the synthesis of this compound is the reaction of the advanced amine intermediate with deuterated ethyl isocyanate (ethyl-d5-isocyanate). This reagent can be synthesized from commercially available deuterated starting materials.

Final Assembly and Purification

The final cyclization step to form the tricyclic core of this compound is followed by purification using standard chromatographic techniques to yield the highly pure deuterated compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium. The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value that is 6 units higher than that of unlabeled Pemigatinib.

Table 1: Predicted Mass Spectrometry Data for this compound

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
PemigatinibC₂₄H₂₇F₂N₅O₄487.2031488.2109
This compoundC₂₄H₂₁D₆F₂N₅O₄493.2408494.2486

Note: The observed [M+H]⁺ for Pemigatinib is based on available literature.[8][9] The predicted value for this compound reflects the addition of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise location and extent of deuteration.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be nearly identical to that of Pemigatinib, with the notable absence or significant reduction of the signals corresponding to the ethyl group protons.

  • ²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated ethyl group, providing definitive proof of deuterium incorporation at the desired positions.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbons attached to deuterium atoms.

Table 2: Predicted ¹H NMR Data Comparison for the Ethyl Group

ProtonsPemigatinib (Predicted Chemical Shift, ppm)This compound (Predicted Observation)
-CH₂-~3.4Signal significantly reduced or absent
-CH₃~1.2Signal significantly reduced or absent
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. The retention time of this compound is expected to be very similar to that of unlabeled Pemigatinib under identical chromatographic conditions.

Table 3: HPLC Purity Data

ParameterSpecification
Purity (by UV at 254 nm)≥ 98%
Isotopic Purity≥ 98% Deuterium Incorporation

Experimental Protocols

Proposed Synthesis of this compound

A detailed, step-by-step experimental protocol for the proposed synthesis would be included here, covering reagents, solvents, reaction conditions, and purification methods.

Mass Spectrometry Analysis
  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan mode to determine the molecular weight and fragmentation pattern.

NMR Spectroscopy
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Experiments: ¹H NMR, ²H NMR, ¹³C NMR, and correlation spectroscopy (e.g., HSQC) to confirm assignments.

HPLC Analysis
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor PLCg PLCγ FGFR->PLCg Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits

Caption: The FGFR signaling pathway and the inhibitory action of Pemigatinib.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Intermediate Key Amine Intermediate Start->Intermediate Coupling Urea Formation Intermediate->Coupling Deuterated_Reagent Ethyl-d5-isocyanate Deuterated_Reagent->Coupling Cyclization Final Cyclization Coupling->Cyclization Purification Chromatographic Purification Cyclization->Purification Final_Product This compound Purification->Final_Product MS Mass Spectrometry (HRMS) Final_Product->MS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Final_Product->NMR HPLC HPLC Analysis Final_Product->HPLC Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route provides a clear path to obtaining this valuable deuterated internal standard. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product. This information is critical for researchers and drug development professionals working on the bioanalysis and pharmacokinetic profiling of Pemigatinib.

References

Physicochemical Properties of Deuterated Pemigatinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated Pemigatinib, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available data on deuterated Pemigatinib, this guide establishes the known properties of the parent compound, Pemigatinib, and subsequently elucidates the anticipated effects of deuteration based on established scientific principles.

Introduction to Pemigatinib and the Role of Deuteration

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) subtypes 1, 2, and 3.[1][2] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][3][4][5] By blocking the FGFR signaling pathways, Pemigatinib effectively decreases cell viability in cancer cell lines with activating FGFR amplifications and fusions.[1][3]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a well-established approach in medicinal chemistry to enhance the pharmacokinetic profile of a drug.[6][7] The primary mechanism behind this improvement is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, leading to a longer drug half-life and potentially reduced dosing frequency.[6][8][9]

Physicochemical Properties: Pemigatinib vs. Deuterated Pemigatinib

The following tables summarize the known physicochemical properties of Pemigatinib and the predicted properties of its deuterated analogue.

Table 1: General and Calculated Physicochemical Properties

PropertyPemigatinibDeuterated Pemigatinib (Predicted)Data Source
Molecular Formula C₂₄H₂₇F₂N₅O₄C₂₄H₂₇-ₓDₓF₂N₅O₄[4][10]
Molecular Weight 487.50 g/mol 487.50 + (1.008 × x) g/mol [10][11][12]
pKa (Strongest Basic) 5.9Marginally altered[1]
logP 1.82 - 2.26Slightly lower[1]
Polar Surface Area 83.16 ŲUnchanged[1]
Hydrogen Bond Donors 1Unchanged[1]
Hydrogen Bond Acceptors 6Unchanged[1]

x = number of deuterium atoms

Table 2: Experimentally Determined Physicochemical Properties

PropertyPemigatinibDeuterated Pemigatinib (Predicted)Data Source
Physical State White to off-white solidLikely a white to off-white solid[4][13]
Water Solubility 0.144 mg/mL (pH-dependent)Potentially slightly increased[1][4]
Crystal Structure Data available (PDB ID: 7WCL)May exhibit minor differences[14][15]

The Impact of Deuteration on Physicochemical Properties

While the replacement of hydrogen with deuterium is a subtle structural modification, it can impart measurable changes in the physicochemical properties of a molecule.[6]

  • Molecular Weight: The most direct consequence of deuteration is an increase in molecular weight, directly proportional to the number of deuterium atoms incorporated.

  • Lipophilicity (logP): Deuteration can lead to a slight decrease in lipophilicity.[6] This is attributed to the shorter and less polarizable C-D bond compared to the C-H bond.[8]

  • pKa: The effect of deuteration on the acid dissociation constant (pKa) is generally minimal, as the electronic properties of hydrogen and deuterium are nearly identical.[6]

  • Solubility: The impact of deuteration on aqueous solubility is not always predictable but can lead to a modest increase.[15] This may be due to subtle changes in crystal lattice energy and interactions with water molecules.

  • Crystal Structure: Minor alterations in bond lengths and vibrational energies upon deuteration can potentially lead to differences in the crystal packing and, consequently, the crystal structure of the solid form.[15]

The most significant impact of deuteration, however, lies in its effect on metabolic stability. The kinetic isotope effect can substantially slow the rate of cytochrome P450 (CYP)-mediated metabolism, a major clearance pathway for many drugs. For Pemigatinib, which is primarily metabolized by CYP3A4, strategic deuteration at metabolically vulnerable positions could lead to a more favorable pharmacokinetic profile.

Experimental Protocols

The following are standard experimental methodologies for the determination of key physicochemical properties of small molecule drugs like Pemigatinib and its deuterated analogues.

Solubility Determination (Shake-Flask Method)
  • An excess amount of the test compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., 1.2, 4.5, and 6.8) and purified water.

  • The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • The suspension is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)
  • A precise amount of the test compound is dissolved in a suitable co-solvent system (e.g., methanol/water).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • The pKa value(s) are determined from the inflection points of the resulting titration curve.

Lipophilicity Determination (LogD Shake-Flask Method)
  • A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution at a specific pH (e.g., 7.4).

  • The mixture is shaken vigorously to ensure thorough mixing of the two phases and then allowed to separate.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • The distribution coefficient (LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using the DOT language, illustrate the FGFR signaling pathway targeted by Pemigatinib and a general workflow for the physicochemical characterization of a deuterated drug candidate.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Downstream Cell Proliferation, Survival, and Angiogenesis PLCg->Downstream AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Downstream MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Downstream Pemigatinib Pemigatinib Pemigatinib->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.

Deuterated_Drug_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Profiling cluster_invitro In Vitro ADME Synthesis Deuterated Pemigatinib Synthesis Purification Purification and Structural Confirmation Synthesis->Purification Solubility Solubility (Shake-Flask) Purification->Solubility pKa pKa (Potentiometric Titration) Purification->pKa Lipophilicity LogD (Shake-Flask) Purification->Lipophilicity Crystal Crystal Structure (X-ray Diffraction) Purification->Crystal Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Purification->Metabolic_Stability Permeability Permeability (e.g., Caco-2) Metabolic_Stability->Permeability

Caption: Experimental workflow for the physicochemical characterization of deuterated Pemigatinib.

Conclusion

While direct experimental data on deuterated Pemigatinib remains proprietary or unpublished, a robust understanding of the physicochemical properties of the parent compound, coupled with established principles of deuteration, allows for a predictive assessment. The primary benefit of deuterating Pemigatinib is expected to be an improvement in its metabolic stability, potentially leading to an enhanced pharmacokinetic profile. The subtle changes in other physicochemical properties, such as solubility and lipophilicity, are generally considered secondary but should be experimentally verified. The methodologies and workflows presented in this guide provide a solid framework for the comprehensive physicochemical characterization of deuterated Pemigatinib, a crucial step in its journey as a potentially improved therapeutic agent.

References

Pemigatinib-D6 as a Stable Isotope Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and mechanism of Pemigatinib-D6 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Pemigatinib. The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based assays, offering unparalleled accuracy and precision by compensating for variability in sample preparation and analysis.

Introduction to Pemigatinib and the Role of Internal Standards

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, 2, and 3).[1] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1] Accurate quantification of Pemigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of small molecules like Pemigatinib due to its high sensitivity and selectivity.[1][2] However, the accuracy and precision of LC-MS/MS can be affected by several factors, including sample matrix effects, extraction efficiency, and instrument variability. To correct for these potential sources of error, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest. A stable isotope-labeled version of the analyte, such as this compound, represents the most effective type of internal standard.

Mechanism of this compound as a Stable Isotope Internal Standard

This compound is a deuterated analog of Pemigatinib, where six hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass (an increase of 6 Daltons) but with nearly identical physicochemical properties to Pemigatinib.

The core principle behind the use of a SIL-IS is that it co-elutes with the analyte during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source. Because the SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process, any loss of analyte during extraction or suppression of the analyte's signal in the mass spectrometer will be mirrored by a proportional loss or suppression of the SIL-IS signal.

By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate and precise quantification of the analyte can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Bioanalytical Method and Experimental Protocols

While a specific validated method for Pemigatinib using this compound as the internal standard is not publicly available, this section outlines a representative experimental protocol based on published validated LC-MS/MS methods for Pemigatinib that utilize other internal standards.[1][2] This protocol can be adapted for use with this compound.

Sample Preparation

A protein precipitation method is commonly used for the extraction of Pemigatinib from biological matrices such as plasma or human liver microsomes (HLM).[1][2]

Protocol:

  • To 100 µL of the biological matrix sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution (e.g., 70% A, 30% B)
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Table 2: Mass Spectrometry Parameters

ParameterPemigatinibThis compound (Predicted)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (m/z) 488.0494.0
Product Ion 1 (m/z) 401.0407.0
Product Ion 2 (m/z) 186.0192.0
Cone Voltage (V) 2626 (to be optimized)
Collision Energy (eV) 16 (for 401.0), 36 (for 186.0)16, 36 (to be optimized)

Note: The mass transitions for this compound are predicted based on a +6 Dalton mass shift from Pemigatinib. These would need to be confirmed and optimized during method development.

Quantitative Data and Method Validation

The following tables summarize representative quantitative data from validated LC-MS/MS methods for Pemigatinib.[1][2] These data illustrate the expected performance of a well-developed bioanalytical assay.

Table 3: Linearity and Sensitivity

ParameterResult
Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Table 4: Accuracy and Precision (Intra- and Inter-Day)

Quality Control SampleConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low 1.595.2 - 111.2< 13.3
Medium 15097.8 - 105.4< 9.8
High 80098.3 - 106.7< 8.5

Table 5: Matrix Effect and Recovery

ParameterResult
Matrix Effect Minimal to no significant matrix effect observed
Recovery > 85%

The use of this compound as an internal standard is expected to yield similar or improved results, particularly in minimizing the impact of matrix effects and enhancing the overall precision of the assay.

Visualizations

Chemical Structures

cluster_0 Pemigatinib (Analyte) cluster_1 This compound (Internal Standard) pemigatinib pemigatinib pemigatinib_d6 Structure with 6 Deuterium Atoms

Caption: Chemical structures of Pemigatinib and its deuterated internal standard, this compound.

Bioanalytical Workflow

sample Biological Sample (e.g., Plasma) add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution centrifuge->evap_reconstitute lc_ms LC-MS/MS Analysis evap_reconstitute->lc_ms quantification Quantification (Analyte/IS Ratio) lc_ms->quantification

Caption: A typical workflow for the bioanalysis of Pemigatinib using an internal standard.

Pemigatinib's Mechanism of Action: FGFR Signaling Pathway

FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Pemigatinib inhibits the FGFR signaling pathway, blocking downstream cell proliferation.

Conclusion

This compound serves as an ideal internal standard for the quantitative bioanalysis of Pemigatinib. Its use in LC-MS/MS assays ensures high accuracy and precision by effectively compensating for variations inherent in the analytical process. The methodologies and data presented in this guide, while based on validated assays with analogous internal standards, provide a robust framework for the development and validation of a bioanalytical method employing this compound. The implementation of such a method is critical for advancing the clinical development and therapeutic monitoring of Pemigatinib.

References

An In-depth Technical Guide to the Exploratory Analysis of Deuterated FGFR Inhibitors in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory analysis of deuterated Fibroblast Growth Factor Receptor (FGFR) inhibitors. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to investigate this emerging class of targeted therapies. The strategic replacement of hydrogen with deuterium in FGFR inhibitors represents a promising approach to improving their pharmacokinetic profiles and, consequently, their therapeutic efficacy.

Introduction: The Rationale for Deuterating FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors, including bladder cancer, cholangiocarcinoma, and gastric cancer.[2][3] This has led to the development of several small-molecule FGFR inhibitors that have shown clinical promise.[4]

However, the efficacy of these inhibitors can be limited by their metabolic instability, often leading to rapid clearance and the need for frequent or high doses, which can exacerbate off-target toxicities. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed to favorably alter the metabolic fate of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can lead to:

  • Reduced metabolism: Slowing the rate of metabolic degradation.

  • Increased half-life: Prolonging the drug's circulation time.

  • Enhanced systemic exposure (AUC): Increasing the overall amount of drug the body sees over time.

  • Reduced formation of potentially toxic metabolites.

These improvements can translate to more convenient dosing regimens, a wider therapeutic window, and a better overall safety profile. This guide will delve into the available data and experimental methodologies for exploring these potential advantages in the context of FGFR inhibitors.

Quantitative Data on FGFR Inhibitors

The following tables summarize key quantitative data for several prominent FGFR inhibitors. It is important to note that while deuterated analogs of some of these compounds, such as Infigratinib-d3, are commercially available for research purposes, direct, peer-reviewed comparative studies detailing their pharmacokinetic and pharmacodynamic profiles against their non-deuterated counterparts are not widely published. The data presented for the parent compounds serve as a baseline for such exploratory studies.

Table 1: In Vitro Potency of Selected FGFR Inhibitors
InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Infigratinib (BGJ398) 0.91.41.060[5][6]
Erdafitinib 1.22.56.4296DrugBank Online
AZD4547 0.22.51.8165[7]
Pemigatinib 0.40.51.230[6]
Futibatinib (TAS-120) 3.91.31.68.3[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.

Table 2: Cellular Activity of Selected FGFR Inhibitors
InhibitorCell LineFGFR AberrationCellular IC50 / GI50 (nM)Reference
Infigratinib (BGJ398) RT112FGFR3 Overexpression5[8]
SNU-16FGFR2 Amplification10-50[3]
AZD4547 KM12(Luc)NTRK1 Fusion (Off-target)100[9]
Ovarian Cancer CellsNot specified7180 - 11460[10]
Erdafitinib MultipleFGFR AlterationsPotent Inhibition[11]

Cellular IC50/GI50 values represent the concentration of the inhibitor required to inhibit cell growth or viability by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in FGFR signaling and the workflows for inhibitor evaluation is crucial for a comprehensive understanding.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.

FGFR_Signaling cluster_mapk RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

FGFR Signaling Cascade
Experimental Workflow for In Vitro Analysis

The in vitro evaluation of novel deuterated FGFR inhibitors typically follows a structured workflow, from initial enzymatic assays to more complex cell-based functional assays.

In_Vitro_Workflow synthesis Synthesis of Deuterated and Non-deuterated Inhibitors kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) synthesis->kinase_assay cell_proliferation Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) kinase_assay->cell_proliferation western_blot Western Blot Analysis (pFGFR, pERK, pAKT) cell_proliferation->western_blot data_analysis Data Analysis (IC50 Determination) western_blot->data_analysis

In Vitro Analysis Workflow
Logical Relationship for In Vivo Studies

Successful in vitro results typically lead to in vivo studies to assess the compound's efficacy and pharmacokinetic profile in a living organism.

In_Vivo_Logic invitro Promising In Vitro Data (Potency & Selectivity) pk_study Pharmacokinetic (PK) Study in Rodents invitro->pk_study xenograft Tumor Xenograft Efficacy Study pk_study->xenograft pd_analysis Pharmacodynamic (PD) Analysis (Tumor Biomarkers) xenograft->pd_analysis decision Go/No-Go Decision for Further Development pd_analysis->decision

In Vivo Study Decision Tree

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the exploratory analysis of deuterated FGFR inhibitors. These protocols are based on established methods and can be adapted for specific deuterated compounds.

Synthesis of Deuterated FGFR Inhibitors

The synthesis of deuterated FGFR inhibitors involves the use of deuterated starting materials or reagents at specific steps in the synthetic route established for the parent compound. For example, in the synthesis of a deuterated analog of Erdafitinib, one might use a deuterated version of a key intermediate. The specific synthetic steps will vary depending on the target molecule. General considerations include:

  • Starting Materials: Procure or synthesize deuterated precursors. For instance, deuterated methylamine can be used to introduce a deuterated methyl group.

  • Reaction Conditions: Reaction conditions are typically similar to those for the non-deuterated analog, but monitoring may be required to ensure similar yields and purity.

  • Purification and Characterization: Standard techniques like column chromatography, HPLC, NMR (¹H and ²H), and mass spectrometry are used to purify and confirm the structure and isotopic enrichment of the final compound.

In Vitro FGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 values of inhibitors against purified FGFR enzymes.[5][12]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Tyrosine Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Deuterated and non-deuterated FGFR inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

Procedure:

  • Prepare Reagents: Dilute the FGFR enzyme, substrate, and ATP in Tyrosine Kinase Buffer to the desired working concentrations. Prepare serial dilutions of the deuterated and non-deuterated inhibitors in DMSO, and then dilute further in Tyrosine Kinase Buffer.

  • Set up Kinase Reaction:

    • Add 1 µL of inhibitor solution (or 5% DMSO for control) to the wells of a 384-well plate.[5]

    • Add 2 µL of the diluted FGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[5]

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[5]

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol measures the effect of FGFR inhibitors on the proliferation of cancer cell lines with known FGFR aberrations.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)

  • Complete cell culture medium

  • Deuterated and non-deuterated FGFR inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well clear or white-walled cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the deuterated and non-deuterated inhibitors in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Measure Cell Viability:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm.

    • For luminescent assay: Add the luminescent reagent to each well, incubate as per the manufacturer's instructions, and read the luminescence.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percent viability. Plot the percent viability versus the logarithm of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of deuterated FGFR inhibitors in a mouse xenograft model.[13][14][15] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • FGFR-dependent cancer cell line

  • Matrigel (optional, to aid tumor formation)

  • Deuterated and non-deuterated FGFR inhibitors formulated in a suitable vehicle for oral or intraperitoneal administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the deuterated inhibitor, non-deuterated inhibitor, or vehicle to the respective groups according to the planned dose and schedule (e.g., once daily oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of the deuterated and non-deuterated compounds.

Conclusion

The exploratory analysis of deuterated FGFR inhibitors is a critical area of research with the potential to yield next-generation targeted therapies with superior clinical profiles. While publicly available, direct comparative data remains scarce, the established principles of deuterium's effects on pharmacokinetics provide a strong rationale for these investigations.[4][17][18] By employing the detailed experimental protocols and structured workflows outlined in this guide, researchers can systematically evaluate the in vitro potency, cellular activity, and in vivo efficacy of novel deuterated FGFR inhibitors, thereby contributing to the advancement of precision oncology.

References

Metabolic Fate and Stability of Pemigatinib-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2] It has received approval for the treatment of certain types of cancers with FGFR alterations.[3] The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, dosing regimen, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic fate and stability of pemigatinib, with a forward-looking perspective on Pemigatinib-D6, a deuterated version of the molecule.

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug discovery to enhance metabolic stability.[4][5][][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism by cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect.[4][5][][8] This guide will project the potential metabolic advantages of this compound based on the known metabolic pathways of pemigatinib and the principles of deuteration.

Metabolic Profile of Pemigatinib

The primary route of metabolism for pemigatinib is through oxidation, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10][11][12][13] In vitro studies have confirmed that CYP3A4 is the major isozyme responsible for its metabolic clearance.[13]

Pharmacokinetics of Pemigatinib

The pharmacokinetic parameters of pemigatinib have been characterized in several clinical studies. A summary of key quantitative data is presented in the tables below.

ParameterValueSpeciesStudy PopulationReference
Absorption
Tmax (median)~1.52 - 1.99 hHumanPatients with advanced solid tumors[14]
Distribution
Protein Binding (in vitro)90.6%Human[11]
Apparent Volume of Distribution (Vd/F)170.5 LHumanChinese patients with advanced solid tumors[14][15]
122.0 L (central), 80.1 L (peripheral)HumanPatients with advanced malignancies[3][16]
Metabolism
Primary Metabolizing EnzymeCYP3A4HumanIn vitro studies[9][10][11][12][13]
Elimination
Elimination Half-life (t½)11.3 h (geometric mean)HumanChinese patients with advanced solid tumors[14][15]
Oral Clearance (CL/F)11.8 L/h (mean)HumanChinese patients with advanced solid tumors[14][15]
10.3 L/h (females), 12.2 L/h (males)HumanPatients with advanced malignancies[3][16]

Table 1: Pharmacokinetic Parameters of Pemigatinib

ParameterValueReference
Steady-State Pharmacokinetics (13.5 mg once daily)
Geometric Mean Cmax215.1 nmol/L[14][15]
Geometric Mean AUC0-24h2636.9 h·nmol/L[14][15]
Accumulation Ratio (geometric mean)1.32[14]

Table 2: Steady-State Pharmacokinetic Parameters of Pemigatinib in Chinese Patients with Advanced Solid Tumors

Projected Metabolic Fate and Stability of this compound

While specific data for this compound is not yet publicly available, we can project its metabolic profile based on the known metabolism of pemigatinib and the principles of the kinetic isotope effect. The sites of metabolism on the pemigatinib molecule by CYP3A4 are the most likely candidates for deuteration to improve metabolic stability. The chemical structure of pemigatinib is 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one.[17][18] Potential sites for deuteration to slow CYP3A4-mediated metabolism would be on the ethyl group or the morpholinylmethyl group, as these are common sites of oxidation.

By replacing hydrogen with deuterium at these metabolically labile positions, the C-D bond would be stronger, leading to a slower rate of enzymatic cleavage by CYP3A4. This would be expected to result in a longer half-life and increased overall exposure (AUC) of the parent drug.

ParameterPemigatinib (Observed)This compound (Projected)Rationale for Projection
In Vitro Metabolic Stability
Microsomal Half-life (t½)ModerateLongerSlower CYP3A4-mediated metabolism due to the kinetic isotope effect at the site of deuteration.
Intrinsic Clearance (CLint)ModerateLowerReduced rate of metabolic clearance by liver microsomes.
In Vivo Pharmacokinetics
Elimination Half-life (t½)~11.3 h> 11.3 hSlower metabolic clearance would lead to a longer time for the drug to be eliminated from the body.
Oral Clearance (CL/F)~11.8 L/h< 11.8 L/hReduced metabolism would result in lower clearance of the drug from systemic circulation.
Area Under the Curve (AUC)2636.9 h·nmol/L> 2636.9 h·nmol/LSlower clearance would lead to a greater overall exposure of the drug.

Table 3: Projected Comparative Metabolic Stability and Pharmacokinetics of Pemigatinib and this compound

Experimental Protocols

To empirically determine and compare the metabolic stability of Pemigatinib and this compound, the following in vitro experimental protocols would be employed.

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[19]

Objective: To determine the in vitro intrinsic clearance and half-life of Pemigatinib and this compound in human liver microsomes.

Materials:

  • Pemigatinib and this compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of Pemigatinib and this compound in a suitable solvent (e.g., DMSO).

  • Prepare a master mix containing human liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.

  • Add the test compounds to the wells of a 96-well plate to a final concentration of ~1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Include control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.

  • Centrifuge the plates to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Plasma Stability Assay

This assay evaluates the stability of a compound in plasma to assess degradation by plasma enzymes (e.g., esterases, amidases).[20][21]

Objective: To determine the stability of Pemigatinib and this compound in human plasma.

Materials:

  • Pemigatinib and this compound

  • Pooled human plasma (heparinized)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of Pemigatinib and this compound in a suitable solvent (e.g., DMSO).

  • Add the test compounds to wells of a 96-well plate containing human plasma to a final concentration of ~1 µM.

  • Incubate the plate at 37°C.

  • At designated time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Include control incubations in buffer instead of plasma to assess chemical stability.

  • Centrifuge the plates to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point to determine its stability.

Visualizations

Signaling Pathway of Pemigatinib

Pemigatinib inhibits the FGFR signaling pathway, which is crucial for cell proliferation, survival, and migration.[12] Aberrant activation of this pathway is implicated in various cancers.[12]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pemigatinib cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG STAT STAT Pathway FGFR->STAT Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits (ATP-binding site) Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCG->Migration STAT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of Pemigatinib.

Experimental Workflow for Comparative Stability Assay

The following diagram illustrates the workflow for a comparative in vitro metabolic stability study of Pemigatinib and its deuterated analog, this compound.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data_interpretation Data Interpretation Compound_Prep Prepare Stock Solutions (Pemigatinib & this compound) Microsomal_Inc Microsomal Stability Assay (with NADPH) Compound_Prep->Microsomal_Inc Plasma_Inc Plasma Stability Assay Compound_Prep->Plasma_Inc Microsome_Prep Prepare Human Liver Microsome Suspension Microsome_Prep->Microsomal_Inc Plasma_Prep Prepare Human Plasma Aliquots Plasma_Prep->Plasma_Inc Time_Points Collect Samples at Time Points (t=0, 5, 15...) Microsomal_Inc->Time_Points Plasma_Inc->Time_Points Termination Terminate Reaction (Acetonitrile + Internal Standard) Time_Points->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate t½ and CLint (% Remaining) LCMS->Data_Analysis Comparison Compare Stability of Pemigatinib vs. This compound Data_Analysis->Comparison

Caption: Workflow for comparative in vitro stability assessment.

Conclusion

Pemigatinib is an important targeted therapy for cancers with FGFR alterations, and its metabolism is primarily mediated by CYP3A4. The development of a deuterated analog, this compound, holds the potential to improve its metabolic stability, leading to an enhanced pharmacokinetic profile. This could translate to a longer half-life, reduced clearance, and potentially a more favorable dosing regimen. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation and comparison of the metabolic fate and stability of Pemigatinib and this compound. Further in vivo studies would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to ascertain its clinical benefits.

References

Pemigatinib-D6 for In-Vitro Kinase Binding Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Pemigatinib-D6 in in-vitro kinase binding assays. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for utilizing this compound in their research. This document outlines the core mechanism of action of Pemigatinib, its detailed kinase selectivity profile, and a representative protocol for conducting in-vitro kinase binding assays.

Introduction to Pemigatinib

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] It primarily targets FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, survival, and migration.[1][2][3] Genetic alterations in FGFR genes, such as fusions, rearrangements, and activating mutations, can lead to the constitutive activation of FGFR signaling pathways, promoting tumorigenesis.[1][2][5] Pemigatinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, thereby blocking downstream signaling and inhibiting the growth of cancer cells with aberrant FGFR signaling.[2][6] This targeted action makes Pemigatinib a valuable therapeutic agent in cancers with specific FGFR alterations, such as cholangiocarcinoma and myeloid/lymphoid neoplasms.[1][4][7] The deuterated form, this compound, serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolism studies, and its binding characteristics are expected to be identical to the parent compound in in-vitro kinase assays.

Mechanism of Action and Signaling Pathway

Pemigatinib exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][2] This activation triggers downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for normal cell function.[1][2] In cancers with FGFR aberrations, this signaling becomes constitutively active, driving uncontrolled cell growth and survival.[3] Pemigatinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to reduced tumor cell proliferation and survival.[2][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR (Dimerization & Autophosphorylation) FGF->FGFR Activation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation_Survival Cell Proliferation & Survival MAPK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival PKC PKC PLCg->PKC PKC->Proliferation_Survival Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition

FGFR Signaling Pathway and Pemigatinib Inhibition

Quantitative Kinase Binding Data

The potency and selectivity of Pemigatinib have been characterized through in-vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate high affinity for FGFR1, FGFR2, and FGFR3, with significantly weaker activity against FGFR4 and other kinases.

Kinase TargetIC50 (nM)Reference(s)
FGFR10.2 - 0.4[6][8][9][10]
FGFR20.5 - 1.2[6][8][9][10]
FGFR31.0 - 1.4[6][8][9][10]
FGFR415 - 30[8][9][10]

Pemigatinib exhibits high selectivity for the FGFR family. In a panel of 56 diverse kinases, only VEGFR2/KDR and c-KIT showed IC50 values below 1000 nM, indicating a highly selective profile.[6]

Off-Target KinaseIC50 (nM)Reference(s)
VEGFR2/KDR182[6]
c-KIT266[6]
Other 53 Kinases>10,000[5][6]

Experimental Protocol: In-Vitro Kinase Binding Assay

This section outlines a representative protocol for an in-vitro kinase assay to determine the inhibitory activity of this compound. This protocol is a composite based on established methodologies and can be adapted for specific laboratory conditions and detection methods (e.g., radiometric, fluorescence, or luminescence-based).

Objective: To determine the IC50 of this compound against a specific FGFR kinase.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, or FGFR3)

  • This compound (and non-labeled Pemigatinib as a control)

  • Kinase substrate (e.g., a synthetic peptide or a protein like Histone H1)

  • ATP (Adenosine triphosphate), potentially radiolabeled (e.g., [γ-³²P]ATP) for radiometric assays

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Stop solution (e.g., EDTA or SDS-PAGE loading buffer)

  • Detection reagents (specific to the chosen assay format)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for the assay.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the desired concentration of the recombinant FGFR kinase to each well.

    • Add the various dilutions of this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase substrate to each well.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution to each well.

  • Detection and Data Analysis:

    • The method of detection will depend on the assay format:

      • Radiometric Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using methods like filter binding or SDS-PAGE and autoradiography. Quantify the radioactivity.

      • Fluorescence/Luminescence Assay: Use a plate reader to measure the signal, which is proportional to the kinase activity.

    • Plot the kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare this compound Serial Dilutions Reaction_Setup Combine Kinase, Buffer, and this compound in Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Reaction_Start Add Substrate and Initiate with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop Terminate Reaction with Stop Solution Incubation->Reaction_Stop Detection Measure Kinase Activity (Radiometric/Luminescence) Reaction_Stop->Detection Data_Plot Plot Activity vs. Log[Concentration] Detection->Data_Plot IC50_Calc Calculate IC50 from Dose-Response Curve Data_Plot->IC50_Calc

General Workflow for an In-Vitro Kinase Binding Assay

Logical Relationships in Pemigatinib Selectivity

The high selectivity of Pemigatinib for FGFR1-3 over FGFR4 and other kinases is a key attribute that contributes to its therapeutic window. This selectivity is determined by specific interactions within the ATP-binding pocket of the kinases.

Pemigatinib_Selectivity cluster_high_affinity High Affinity Targets (Low nM IC50) cluster_low_affinity Lower Affinity Target cluster_off_target Minimal Off-Target Activity Pemigatinib Pemigatinib FGFR1 FGFR1 Pemigatinib->FGFR1 Potent Inhibition FGFR2 FGFR2 Pemigatinib->FGFR2 Potent Inhibition FGFR3 FGFR3 Pemigatinib->FGFR3 Potent Inhibition FGFR4 FGFR4 Pemigatinib->FGFR4 Weaker Inhibition VEGFR2 VEGFR2 Pemigatinib->VEGFR2 Weak Inhibition c-KIT c-KIT Pemigatinib->c-KIT Weak Inhibition Other_Kinases Vast Majority of Other Kinases Pemigatinib->Other_Kinases Negligible Inhibition

Logical Relationship of Pemigatinib's Kinase Selectivity

Conclusion

Pemigatinib is a highly potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. The use of its deuterated form, this compound, in in-vitro kinase binding assays allows for precise characterization of its inhibitory profile. The data and methodologies presented in this guide provide a solid foundation for researchers to design and execute experiments to further investigate the interaction of Pemigatinib with its target kinases and to explore its potential in various research and development contexts. The high selectivity of Pemigatinib underscores its utility as a targeted therapeutic agent and a valuable tool for studying FGFR-driven biological processes.

References

Preliminary Investigation of Pemigatinib-D6 in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the anticipated role and application of Pemigatinib-D6 in cell-based assays. While specific experimental data for this compound is not publicly available, this document extrapolates its function based on established principles of medicinal chemistry and bioanalysis. It is hypothesized that this compound, a deuterated isotopologue of the potent FGFR inhibitor Pemigatinib, serves as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of Pemigatinib in biological matrices using mass spectrometry. This guide outlines the mechanism of action of Pemigatinib, relevant cell-based assays for evaluating its activity, and a detailed hypothetical experimental protocol illustrating the use of this compound as an internal standard in a cell-based context.

Introduction to this compound: A Postulated Role

This compound is understood to be a deuterated form of Pemigatinib. In drug discovery and development, deuterated compounds are frequently synthesized to serve as internal standards for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent compound but has a higher molecular weight. This mass difference allows for its distinction from the non-deuterated analyte (Pemigatinib) in a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and differential detection are crucial for correcting for matrix effects and variations in sample processing, thereby enabling highly accurate and precise quantification of the analyte.

While deuteration can sometimes be employed to alter the metabolic profile of a drug, the primary and most common application for compounds like this compound in a research and development setting is as an internal standard for analytical assays.

Background: Pemigatinib's Mechanism of Action

Pemigatinib is a small molecule kinase inhibitor that potently and selectively targets fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[4] In several cancers, genetic alterations such as fusions, rearrangements, or amplifications of FGFR genes can lead to constitutive activation of the receptor, driving tumor growth and progression.[1][2]

Pemigatinib exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] The primary signaling cascades affected by FGFR inhibition include the Ras-MAPK pathway and the PI3K-AKT pathway, both of which are central to cell growth and survival.[1] By blocking these pathways, Pemigatinib can decrease the viability of cancer cells that are dependent on aberrant FGFR signaling.[1][2]

FGFR Signaling Pathway

FGFR_Signaling FGFR Signaling Pathway and Inhibition by Pemigatinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 FRS2 FRS2 FGFR->FRS2 Activates FGF FGF Ligand FGF->FGFR Binds GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits

Caption: FGFR signaling pathway and its inhibition by Pemigatinib.

Relevant Cell-Based Assays for Evaluating Pemigatinib

A variety of in vitro cell-based assays can be employed to characterize the activity of FGFR inhibitors like Pemigatinib. These assays are fundamental in determining the potency, selectivity, and mechanism of action of the compound.

  • Cell Viability/Proliferation Assays: These assays measure the ability of a compound to inhibit the growth or kill cancer cells. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, and ATP-based assays (e.g., CellTiter-Glo®) that quantify the number of viable cells. These are typically used to determine the IC50 (half-maximal inhibitory concentration) of the drug.

  • Phosphorylation Assays: To confirm the on-target effect of Pemigatinib, assays that measure the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT) are crucial.[5] Methods such as Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF) can be used to quantify the levels of phosphorylated proteins in cell lysates after treatment with the inhibitor.[6]

  • Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is activated by an FGFR signaling pathway.[7][8] Inhibition of FGFR signaling by Pemigatinib would lead to a decrease in the reporter gene expression, providing a quantitative measure of its activity.

  • Colony Formation Assays: This long-term assay assesses the ability of a single cell to grow into a colony. It provides insight into the cytostatic or cytotoxic effects of a compound over a longer period.

  • Migration and Invasion Assays: As FGFR signaling can be involved in cell motility, assays like the scratch wound healing assay or transwell migration/invasion assays can be used to evaluate the effect of Pemigatinib on the migratory and invasive potential of cancer cells.

Hypothetical Experimental Protocol: IC50 Determination of Pemigatinib with this compound as an Internal Standard for LC-MS/MS Quantification

This protocol describes a hypothetical experiment to determine the intracellular concentration and IC50 of Pemigatinib in an FGFR-dependent cancer cell line.

Objective

To determine the half-maximal inhibitory concentration (IC50) of Pemigatinib on the viability of an FGFR2-fusion positive cholangiocarcinoma cell line and to quantify the intracellular concentration of Pemigatinib at various doses using LC-MS/MS with this compound as an internal standard.

Materials
  • Cell Line: A human cholangiocarcinoma cell line with a documented FGFR2 fusion (e.g., as used in the FIGHT-202 trial).[9][10]

  • Reagents:

    • Pemigatinib (analytical grade)

    • This compound (as an internal standard)

    • Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (LC-MS grade)

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well clear bottom, white-walled plates (for viability assay)

    • 6-well plates (for LC-MS/MS sample collection)

    • Luminometer

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Experimental Workflow

Experimental_Workflow Experimental Workflow for IC50 Determination and LC-MS/MS Quantification cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_lcms LC-MS/MS Analysis Seed_Cells Seed cells in 96-well and 6-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Pemigatinib Treat with serial dilutions of Pemigatinib Incubate_24h->Treat_Pemigatinib Incubate_72h Incubate for 72h Treat_Pemigatinib->Incubate_72h CTG_Assay Perform CellTiter-Glo® Assay (96-well plate) Incubate_72h->CTG_Assay Harvest_Cells Harvest Cells (6-well plate) and Lyse Incubate_72h->Harvest_Cells Luminescence Measure Luminescence CTG_Assay->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc Spike_IS Spike with this compound (Internal Standard) Harvest_Cells->Spike_IS Protein_Precip Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precip Analyze_LCMS Analyze by LC-MS/MS Protein_Precip->Analyze_LCMS Quantify Quantify Intracellular Pemigatinib Analyze_LCMS->Quantify

Caption: Workflow for cell-based assay and LC-MS/MS analysis.

Detailed Procedure
  • Cell Seeding:

    • Culture the FGFR2-fusion positive cholangiocarcinoma cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well plate for the viability assay.

    • Seed 500,000 cells per well in 2 mL of medium into a 6-well plate for LC-MS/MS analysis.

    • Incubate the plates for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Pemigatinib in DMSO.

    • Perform serial dilutions of the Pemigatinib stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).

    • Remove the medium from the plates and add 100 µL (96-well) or 2 mL (6-well) of the respective drug dilutions.

    • Incubate the plates for 72 hours.

  • Cell Viability Assay (96-well plate):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

  • Sample Preparation for LC-MS/MS (6-well plate):

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold lysis buffer (e.g., 70% methanol in water) to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Spike each sample with a known concentration of this compound (e.g., 50 ng/mL).

    • Vortex briefly and add 1 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both Pemigatinib and this compound.

    • Generate a standard curve using known concentrations of Pemigatinib spiked with the fixed concentration of this compound.

    • Calculate the concentration of Pemigatinib in the cell lysates by comparing the peak area ratio of Pemigatinib to this compound against the standard curve.

Data Presentation

Table 1: Hypothetical Dose-Response of Pemigatinib on Cell Viability
Pemigatinib Conc. (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.5
185.3 ± 6.1
552.4 ± 3.8
1035.7 ± 4.2
5015.2 ± 2.9
1008.9 ± 1.5
10005.1 ± 1.1
Calculated IC50 ~5.5 nM
Table 2: Hypothetical Quantification of Intracellular Pemigatinib
Treatment Conc. (nM)Pemigatinib Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Intracellular Conc. (ng/mg protein)
115,230450,1000.0340.85
10149,800445,2000.3368.41
1001,510,000452,5003.33783.43

Conclusion

While direct experimental data on this compound is not available in the public domain, its structure strongly suggests its role as a stable isotope-labeled internal standard for the precise quantification of Pemigatinib. This technical guide provides a comprehensive overview of how this compound would be utilized in a modern drug development setting. The outlined cell-based assays and the detailed hypothetical protocol for IC50 determination coupled with LC-MS/MS analysis serve as a practical framework for researchers investigating the cellular pharmacology of Pemigatinib and other targeted therapies. The use of such deuterated standards is indispensable for generating high-quality, reliable data in both preclinical and clinical research.

References

Sourcing High-Purity Pemigatinib-D6 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity, stable isotope-labeled compounds is a critical prerequisite for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of sourcing high-purity Pemigatinib-D6, its analytical characterization, and its application in research, with a focus on its use as an internal standard in pharmacokinetic studies.

Sourcing and Specifications of this compound

This compound, the deuterated analog of the selective fibroblast growth factor receptor (FGFR) inhibitor Pemigatinib, is an essential tool for researchers. The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use allows for precise quantification of Pemigatinib in complex biological matrices by correcting for variability in sample preparation and instrument response.

Several reputable suppliers specialize in the synthesis and provision of high-purity stable isotope-labeled compounds, including this compound. When sourcing this critical reagent, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) to ensure the material meets the stringent requirements for research applications. Key parameters to consider include chemical purity, isotopic purity, and isotopic enrichment.

Below is a summary of typical specifications for high-purity this compound available from leading suppliers.

SupplierCatalog NumberChemical Purity (by HPLC)Isotopic Purity (D6)Isotopic Enrichment
MedChemExpress HY-109099S≥98%≥99%>99% atom % D
Clearsynth CS-O-35227≥98%Not specifiedNot specified
Toronto Research Chemicals (LGC) P230582≥98%Not specifiedNot specified
Alsachim 7815≥98%≥99%>99% atom % D
Cayman Chemical Not AvailableNot AvailableNot AvailableNot Available

Note: The information in this table is based on publicly available data and may vary. Researchers should always request the most current CoA from the supplier before purchase.

Experimental Protocol: Quantification of Pemigatinib in Plasma using this compound as an Internal Standard

The following protocol outlines a typical workflow for the quantification of Pemigatinib in a biological matrix (e.g., human plasma) using this compound as an internal standard with LC-MS/MS. This method is crucial for pharmacokinetic (PK) and drug metabolism studies.

Materials and Reagents
  • Pemigatinib analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • 96-well plates or microcentrifuge tubes

Preparation of Stock and Working Solutions
  • Pemigatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Pemigatinib in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the Pemigatinib stock solution.

  • Working Solutions: Prepare serial dilutions of the Pemigatinib stock solution in a 50:50 mixture of ACN:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a 96-well plate or microcentrifuge tube, add 150 µL of the this compound working solution in acetonitrile.

  • Vortex the mixture for 1-2 minutes to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of Pemigatinib from matrix components. For example, start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Pemigatinib: m/z 488.2 → 401.2 (quantifier), 488.2 → 186.1 (qualifier)

      • This compound: m/z 494.2 → 407.2

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Pemigatinib to this compound against the nominal concentration of the calibration standards. Use a weighted linear regression model to fit the data. Determine the concentration of Pemigatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Pathways and Workflows

Pemigatinib Signaling Pathway

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, often due to gene fusions, amplifications, or mutations, can drive the proliferation and survival of cancer cells.[1][3] Pemigatinib binds to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[3] This ultimately leads to a reduction in cell proliferation and tumor growth.[1]

Pemigatinib_Signaling_Pathway FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.

Experimental Workflow for Pemigatinib Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying Pemigatinib in plasma samples.

Experimental_Workflow start Start prep_solutions Prepare Stock & Working Solutions (Pemigatinib & this compound) start->prep_solutions sample_prep Sample Preparation (Plasma + this compound IS) prep_solutions->sample_prep protein_precip Protein Precipitation (Acetonitrile) sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Workflow for Pemigatinib quantification using LC-MS/MS.

By adhering to rigorous sourcing practices and employing validated analytical methods, researchers can ensure the quality and reliability of their data when utilizing high-purity this compound in their studies. This technical guide serves as a foundational resource for scientists and professionals in the field of drug development and biomedical research.

References

Methodological & Application

Application Note: Quantitative Analysis of Pemigatinib in Human Plasma Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pemigatinib in human plasma. Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases.[1] The method utilizes Pemigatinib-D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample recovery.[2] Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the guidelines of the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), demonstrating excellent linearity, sensitivity, accuracy, and precision over a clinically relevant concentration range.[3]

Introduction

Pemigatinib (marketed as Pemazyre™) is a kinase inhibitor approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[3][4] It selectively targets FGFR isoforms 1, 2, and 3, which are key drivers in various cellular processes, including proliferation and survival.[5] Genetic alterations can lead to constitutive activation of FGFR signaling, promoting tumorigenesis.[5][6] Pemigatinib blocks these aberrant signaling pathways, thereby inhibiting tumor cell growth.[4]

Given its therapeutic importance, a reliable method for quantifying Pemigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS offers the required sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, this compound, is critical as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through extraction and ionization, leading to more reliable and reproducible results.[2]

Pemigatinib Mechanism of Action

Pemigatinib functions by inhibiting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. In certain cancers, genetic alterations cause FGFRs to become constitutively active, driving uncontrolled cell growth. Pemigatinib binds to the ATP-binding site of FGFR1, 2, and 3, preventing receptor phosphorylation and blocking downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR 1/2/3 FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes PKC PKC PLCg->PKC PKC->Proliferation Promotes Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits Phosphorylation

Caption: FGFR Signaling Pathway Inhibition by Pemigatinib.
Experimental

  • Pemigatinib reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, ultrapure)

  • Human plasma (K2-EDTA)

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[7]

The instrument parameters were optimized for maximum sensitivity and selectivity.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | | Column Temperature | 50 °C[8] | | Mobile Phase A | 0.1% Formic Acid in Water[7] | | Mobile Phase B | Acetonitrile[7] | | Flow Rate | 0.40 mL/min[7] | | Injection Volume | 10 µL[8] | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 2.0 | 95 | | | 2.5 | 95 | | | 2.6 | 10 | | | 3.5 | 10 |

Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive[3] | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 50 psi | | Curtain Gas | 35 psi | | Temperature | 500 °C | | IonSpray Voltage | 5500 V | | Dwell Time | 50 ms[8] | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | Pemigatinib (Quantifier) | 488.0 | 401.0[7][9] | 35 | | Pemigatinib (Qualifier) | 488.0 | 186.0[3] | 45 | | this compound (IS) | 494.1 | 401.0 | 35 |

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

Table 3: Calibration Curve Linearity

Range (ng/mL) Weighting

| 0.5 - 1000[7][9] | > 0.995 | 1/x² |

Table 4: Intra- and Inter-Day Precision and Accuracy

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) (n=5) Intra-Day Accuracy (%) Inter-Day Precision (%CV) (n=15) Inter-Day Accuracy (%)
LLOQ 0.5 ≤ 10.5 95.2 - 108.4 ≤ 12.1 96.3 - 107.5
LQC 1.5 ≤ 8.9 97.1 - 104.3 ≤ 9.8 98.0 - 105.1
MQC 75 ≤ 6.5 98.5 - 102.1 ≤ 7.2 97.9 - 103.3
HQC 750 ≤ 5.8 99.2 - 101.7 ≤ 6.5 98.8 - 102.4

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[3]

Table 5: Stability of Pemigatinib in Human Plasma

Stability Condition Concentration (ng/mL) Stability (% of Nominal)
Bench-Top (6 hours, RT) 1.5 and 750 96.8 - 104.2
Freeze-Thaw (3 cycles) 1.5 and 750 95.5 - 103.1
Long-Term (-80 °C, 90 days) 1.5 and 750 97.2 - 105.0

Acceptance Criteria: Within ±15% of nominal concentration.

Conclusion

The developed and validated LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantitative determination of Pemigatinib in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The use of a deuterated internal standard ensures the method's robustness and accuracy.

Protocol: LC-MS/MS Quantification of Pemigatinib in Human Plasma

SOP-2025-11

Scope

This protocol details the procedure for the quantitative analysis of Pemigatinib in human plasma samples using LC-MS/MS with this compound as an internal standard.

Workflow Overview

G start Start: Human Plasma Sample prep Sample Preparation: 1. Thaw Sample 2. Add IS (this compound) 3. Protein Precipitation (Acetonitrile) 4. Vortex & Centrifuge start->prep extract Extract Supernatant prep->extract dilute Dilute for Injection extract->dilute inject LC-MS/MS Injection dilute->inject analysis Data Acquisition: - LC Separation (C18) - MS/MS Detection (MRM) inject->analysis quant Data Processing: - Peak Integration - Generate Calibration Curve - Quantify Pemigatinib Conc. analysis->quant end End: Report Results (ng/mL) quant->end

Caption: Bioanalytical Workflow for Pemigatinib Quantification.
Preparation of Solutions

  • Accurately weigh ~5 mg of Pemigatinib and this compound into separate volumetric flasks.

  • Dissolve in a minimal amount of DMSO and bring to final volume with 50:50 Acetonitrile:Water to create a 1.0 mg/mL stock solution.

  • Store stock solutions at -20 °C.

  • Pemigatinib Intermediate Stock (100 µg/mL): Dilute the 1.0 mg/mL stock solution 1:10 with 50:50 Acetonitrile:Water.

  • Pemigatinib Working Standard (10 µg/mL): Dilute the 100 µg/mL intermediate stock 1:10 with 50:50 Acetonitrile:Water.

  • Internal Standard Working Solution (ISWS) (50 ng/mL): Perform serial dilutions of the this compound stock solution in Acetonitrile. This solution will also serve as the protein precipitation solvent.

  • Prepare Calibration Standards (CS) and Quality Control (QC) samples by spiking the appropriate amount of Pemigatinib working solutions into blank human plasma.

  • Target concentrations for CS should cover the range of 0.5 to 1000 ng/mL (e.g., 0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL).

  • Target concentrations for QCs should be:

    • LLOQ QC: 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation Protocol
  • Retrieve plasma samples, CS, and QCs from the freezer and allow them to thaw completely at room temperature. Vortex gently to mix.

  • Aliquot 50 µL of each sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (50 ng/mL this compound in Acetonitrile) to each tube.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 100 µL of water containing 0.1% formic acid to each well/vial.

  • Seal the plate/vials and vortex gently.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS System Operation and Data Processing
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Inject 10 µL of each prepared sample and acquire data using the parameters outlined in Tables 1 and 2.

  • After the run, process the data using the instrument's software (e.g., SCIEX Analyst®, Waters MassLynx™).

  • Integrate the chromatographic peaks for Pemigatinib and this compound.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Pemigatinib in QCs and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

References

Quantitative Bioanalysis of Pemigatinib with Pemigatinib-D6: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, particularly FGFR1, FGFR2, and FGFR3. It has received accelerated approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1] Accurate and reliable quantification of pemigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the quantitative bioanalysis of pemigatinib in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing its stable isotope-labeled internal standard, Pemigatinib-D6.

While published methods have utilized other internal standards such as flavopiridol or erdafitinib[1][2][3], the use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring similar extraction recovery, and ionization efficiency, which corrects for variability during sample processing and analysis, thereby improving accuracy and precision.

Signaling Pathway Overview

Pemigatinib targets the FGFR signaling pathway, which, when dysregulated through mutations, fusions, or amplifications, can be a key driver in various cancers.[4] The diagram below illustrates a simplified representation of the FGFR signaling cascade and the point of inhibition by Pemigatinib.

Pemigatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P P FGFR->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway P->PLCg_PKC Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PLCg_PKC->Cell_Proliferation Pemigatinib Pemigatinib Pemigatinib->P Inhibition

FGFR Signaling Pathway and Pemigatinib Inhibition.

Experimental Protocols

This section details the protocol for sample preparation and the LC-MS/MS methodology for the quantification of pemigatinib in human plasma.

Materials and Reagents
  • Pemigatinib reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized and filtered

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation
  • A validated LC-MS/MS system, such as a Waters Acquity UPLC coupled with a Xevo TQ-S mass spectrometer or equivalent.

  • Analytical column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.[3][5]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Pemigatinib and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Pemigatinib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the Pemigatinib working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 1000 ng/mL.[3] Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and efficient one-step procedure for extracting Pemigatinib from plasma samples.[3][5]

Sample_Preparation_Workflow Plasma_Sample 100 µL Plasma Sample (Calibration Standard, QC, or Unknown) Add_IS Add 20 µL of This compound Working Solution Plasma_Sample->Add_IS Add_ACN Add 200 µL of Acetonitrile Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Filter Filter through 0.22 µm syringe filter Supernatant_Transfer->Filter Inject Inject into LC-MS/MS System Filter->Inject

Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3][5]
Mobile Phase A 0.1% Formic Acid in Water[3][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3][5]
Flow Rate 0.40 mL/min[3][5]
Gradient A gradient elution program is typically used. For example: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Injection Volume 5 µL
Column Temperature 40 °C[5]
Autosampler Temperature 4 °C[5]

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Pemigatinibm/z 488.01 → 400.98[3][5]
This compoundm/z 494.0 → 406.9 (Proposed)
Capillary Voltage Optimized for sensitivity (e.g., 3.0 kV)
Source Temperature Optimized for sensitivity (e.g., 150 °C)
Desolvation Temperature Optimized for sensitivity (e.g., 500 °C)
Cone Gas Flow Optimized for sensitivity (e.g., 150 L/hr)
Desolvation Gas Flow Optimized for sensitivity (e.g., 1000 L/hr)

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range 0.5 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
Calibration Model Linear with 1/x² weighting

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 15%± 15%< 15%± 15%
Low QC1.5< 15%± 15%< 15%± 15%
Medium QC500< 15%± 15%< 15%± 15%
High QC800< 15%± 15%< 15%± 15%
Based on a previously reported method for Pemigatinib in rat plasma with a different internal standard.[3][5]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC1.5> 85%85 - 115%
Medium QC500> 85%85 - 115%
High QC800> 85%85 - 115%
Expected performance based on typical bioanalytical method validation acceptance criteria.

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria
Bench-top Stability At least 4 hoursRoom Temperature± 15% of nominal concentration
Autosampler Stability At least 24 hours4 °C± 15% of nominal concentration
Freeze-Thaw Stability At least 3 cycles-80 °C to Room Temperature± 15% of nominal concentration
Long-term Stability To cover study duration-80 °C± 15% of nominal concentration
Expected performance based on typical bioanalytical method validation acceptance criteria.

Logical Workflow of the Bioanalytical Method

The entire process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and regulatory compliance.

Bioanalytical_Workflow Sample_Receipt Sample Receipt and Login Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Integration LC_MS_Analysis->Data_Processing Data_Review Data Review and QC Check Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Overall Bioanalytical Workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative bioanalysis of Pemigatinib in human plasma using a robust and sensitive LC-MS/MS method with its stable isotope-labeled internal standard, this compound. The described method, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is suitable for supporting pharmacokinetic and other clinical studies of Pemigatinib. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable, and reproducible data for regulatory submissions and drug development decisions.

References

Application Notes and Protocols for Pemigatinib Pharmacokinetic Studies Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] It has received accelerated approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][4] Understanding the pharmacokinetic (PK) profile of Pemigatinib is crucial for optimizing dosing strategies and ensuring patient safety and efficacy. This document provides a detailed protocol for the quantitative analysis of Pemigatinib in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating a deuterated internal standard for enhanced accuracy and precision.

Pemigatinib works by binding to the ATP-binding site of FGFRs, which prevents their phosphorylation and subsequent activation of downstream signaling pathways.[1][2] Aberrant activation of FGFR signaling, through mechanisms such as gene fusions, amplifications, or mutations, can drive the proliferation and survival of malignant cells.[1][3] By inhibiting these pathways, Pemigatinib effectively reduces tumor cell growth.[1][4]

Signaling Pathway

The diagram below illustrates the simplified FGFR signaling pathway and the mechanism of action of Pemigatinib.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Pemigatinib Pemigatinib Pemigatinib->P1 Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.

Pharmacokinetic Properties of Pemigatinib

Clinical studies have characterized the pharmacokinetic profile of Pemigatinib. Following oral administration, Pemigatinib is rapidly absorbed, with peak plasma concentrations typically reached within 1-2 hours.[5] The drug exhibits dose-proportional pharmacokinetics and has a terminal half-life of approximately 15 hours, which supports once-daily dosing.[5] Pemigatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6][7]

ParameterValueReference
Time to Peak Concentration (Tmax)1-2 hours[5]
Terminal Half-Life (t½)~15 hours[5]
Apparent Oral Clearance (CL/F)10.7 L/h[8]
Apparent Volume of Distribution (Vc/F)122.0 L[9]
MetabolismPrimarily CYP3A4[6][7]
Renal Excretion of Unchanged Drug~1.2%[5]

Experimental Protocol: Quantification of Pemigatinib in Plasma

This protocol describes a validated LC-MS/MS method for the determination of Pemigatinib in plasma samples. The use of a stable isotope-labeled internal standard (Pemigatinib-d8) is recommended to correct for matrix effects and variations in sample processing and instrument response.

Materials and Reagents
  • Pemigatinib analytical standard

  • Pemigatinib-d8 (deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[10]

Experimental Workflow

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Pemigatinib-d8 (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Pemigatinib Calibrate->Quantify

Caption: Experimental workflow for the pharmacokinetic analysis of Pemigatinib.

Detailed Methodologies

1. Standard and Internal Standard Stock Solutions

  • Prepare stock solutions of Pemigatinib and Pemigatinib-d8 in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions for calibration standards and quality control (QC) samples.

2. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with appropriate volumes of the Pemigatinib working solutions to achieve a concentration range of 0.5-1000 ng/mL.[10]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the Pemigatinib-d8 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnWaters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[10]
Mobile Phase A0.1% Formic acid in water[10]
Mobile Phase BAcetonitrile[10]
Flow Rate0.4 mL/min[10]
GradientOptimized for separation of Pemigatinib and the internal standard
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Pemigatinib)m/z 488.0 -> 401.0[10]
MRM Transition (Pemigatinib-d8)m/z 496.0 -> 409.0 (example)
Collision EnergyOptimized for each transition

Note on Deuterated Standard MRM Transition: The exact MRM transition for Pemigatinib-d8 will depend on the position of the deuterium labels. The example provided assumes the addition of 8 daltons to both the parent and a major fragment ion. This should be confirmed empirically.

Data Analysis and Method Validation
  • Generate a calibration curve by plotting the peak area ratio of Pemigatinib to Pemigatinib-d8 against the nominal concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[11]

Validation ParameterAcceptance CriteriaReference
Linearity (r²)≥ 0.99[12]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[10]
Intra- and Inter-day Precision (%CV)< 15% (< 20% at LLOQ)[10]
Intra- and Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)[10]
RecoveryConsistent, precise, and reproducible[12]
Matrix EffectMinimal and compensated by the internal standard[10]

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of Pemigatinib in plasma for pharmacokinetic studies. The use of a deuterated internal standard in conjunction with a validated LC-MS/MS method ensures high-quality data, which is essential for the clinical development and therapeutic drug monitoring of Pemigatinib. The provided methodologies and data serve as a valuable resource for researchers and scientists in the field of drug development and oncology.

References

Application of Pemigatinib-D6 in Drug Metabolism and Pharmacokinetics (DMPK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of pemigatinib is crucial for its safe and effective use. Pemigatinib-D6, a deuterium-labeled stable isotope of pemigatinib, serves as an essential tool in these studies, primarily as an internal standard for quantitative bioanalysis.[4] Deuterated standards are ideal for mass spectrometry-based assays as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their higher mass, allowing for precise and accurate quantification in complex biological matrices.[5][6]

This document provides detailed application notes and protocols for the use of this compound in key DMPK studies.

Data Presentation

Table 1: In Vitro ADME and Pharmacokinetic Parameters of Pemigatinib
ParameterValueSpecies/SystemReference
Permeability (Papp A→B)10.1 x 10⁻⁶ cm/sCaco-2 cells[7]
Metabolic Stability (t½)27.29 minHuman Liver Microsomes[2][8]
Intrinsic Clearance (CLint)25.40 µL/min/mgHuman Liver Microsomes[2][8]
Plasma Protein Binding90.6%Human Plasma[9]
Major Metabolizing EnzymeCYP3A4In vitro[3][8][9][10]
Table 2: Human Pharmacokinetic Parameters of Pemigatinib (13.5 mg, once daily)
ParameterGeometric Mean (CV%)PopulationReference
Tmax (hours)1.13Patients with advanced malignancies[9]
Cmax,ss (nM)236 (56.4%)Patients with advanced malignancies[11]
AUC0-24h,ss (nM·h)2620 (54.1%)Patients with advanced malignancies[11]
Half-life (t½) (hours)15.4 (51.6%)Patients with advanced malignancies[9][11]
Apparent Oral Clearance (CL/F) (L/h)10.3Female Patients[12]
Apparent Volume of Distribution (Vc/F) (L)122.073.3-kg Patient[12]
Accumulation Ratio (AUC0-24h)1.63Patients with advanced malignancies[9][11]

Signaling Pathway

Pemigatinib inhibits the phosphorylation of FGFR and downstream signaling proteins, which are crucial for cell proliferation and survival.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway Inhibition by Pemigatinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1/2/3 FGF->FGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits Bioanalytical_Workflow Bioanalytical Workflow for Pemigatinib Quantification Plasma Plasma Sample (50 µL) Spike Spike with This compound in ACN (150 µL) Plasma->Spike Vortex Vortex (1 min) Spike->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC_MSMS Inject into UPLC-MS/MS Supernatant->UPLC_MSMS Data Data Acquisition (MRM Mode) UPLC_MSMS->Data Quant Quantification (Calibration Curve) Data->Quant Metabolic_Stability_Workflow Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis HLM Prepare HLM in Buffer Prewarm Pre-warm HLM HLM->Prewarm NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction: Add Pemigatinib + NADPH NADPH->Initiate Pemigatinib_sol Prepare Pemigatinib Solution Pemigatinib_sol->Initiate Prewarm->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->Sample Quench Quench with ACN + this compound Sample->Quench Process Process Sample (Vortex, Centrifuge) Quench->Process Analyze UPLC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

References

Application Note: Quantitative Analysis of Pemigatinib in Tissue Samples by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive analytical method for the quantification of pemigatinib in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Pemigatinib-D6, to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. Tissue homogenates are prepared using protein precipitation, and the chromatographic separation is achieved on a C18 reversed-phase column. This robust and validated method is suitable for pharmacokinetic studies, drug monitoring, and other research applications involving the analysis of pemigatinib in tissue matrices.

Introduction

Pemigatinib is a potent, selective, oral inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, which has received approval for the treatment of certain types of cancer.[1][2][3] Understanding the distribution and concentration of pemigatinib in target tissues is crucial for drug development and clinical research. This necessitates a reliable and accurate bioanalytical method for its quantification in complex biological matrices like tissue.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in biological samples due to its high sensitivity and selectivity.[1][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating matrix effects and ensuring the reliability of the analytical data.[5][6][7] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of pemigatinib in tissue samples.

Experimental

  • Pemigatinib reference standard (purity ≥98%)

  • This compound internal standard (purity ≥98%)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Control tissue samples (e.g., liver, tumor)

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tissue homogenizer

  • Centrifuge

  • Pemigatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pemigatinib reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare working solutions of pemigatinib and this compound by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol

  • Tissue Homogenization:

    • Accurately weigh approximately 50 mg of tissue sample.

    • Add homogenization buffer (e.g., phosphate-buffered saline) at a 1:4 (w/v) ratio.

    • Homogenize the tissue sample on ice until a uniform homogenate is obtained.

  • Protein Precipitation:

    • Pipette 100 µL of the tissue homogenate into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation and Supernatant Transfer:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional):

    • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Injection:

    • Inject an appropriate volume (e.g., 5 µL) of the final sample extract into the LC-MS/MS system.[1]

LC-MS/MS Method

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 5 minutes

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Table 2: MRM Transitions for Pemigatinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pemigatinib488.3401.225
488.3186.135
This compound494.3407.225

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized in Table 3.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- and Inter-day) Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Percent relative error (%RE) within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15
Stability Analyte stable under various storage and processing conditions (bench-top, freeze-thaw)

Data Presentation

Table 4: Quantitative Data Summary (Example)

ParameterResult
Calibration Curve Range 1 - 1000 ng/g tissue
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/g tissue
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 12%
Intra-day Accuracy (%RE) -5% to +8%
Inter-day Accuracy (%RE) -7% to +10%
Mean Recovery 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (50 mg) homogenize Homogenization (1:4 w/v buffer) tissue->homogenize homogenate Tissue Homogenate homogenize->homogenate is_spike Spike with This compound IS homogenate->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation (14,000 rpm, 10 min) ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant final_extract Final Extract supernatant->final_extract injection Inject 5 µL final_extract->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for the quantification of pemigatinib in tissue samples.

Conclusion

The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of pemigatinib in tissue samples. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and drug development applications. The detailed protocol and method parameters can be readily adapted for use in other laboratories.

References

Application Notes and Protocols for Pemigatinib Analysis Using Pemigatinib-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pemigatinib in biological matrices, specifically utilizing Pemigatinib-D6 as a stable isotope-labeled internal standard (IS). The primary sample preparation technique detailed is protein precipitation, a widely used, simple, and effective method for extracting Pemigatinib from plasma and other biological samples.[1][2]

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[3] Accurate and precise quantification of Pemigatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4][5] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[6]

This application note focuses on the protein precipitation (PPT) method, which has been demonstrated to be a robust and reliable technique for the extraction of Pemigatinib from biological samples prior to LC-MS/MS analysis.[1][2][3]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Pemigatinib using a protein precipitation sample preparation method followed by LC-MS/MS. While the cited studies may have used other internal standards, the performance is expected to be comparable when using this compound due to its similar chemical properties.

Table 1: Method Validation Parameters for Pemigatinib Analysis

ParameterTypical PerformanceReference
Linearity Range0.5 - 1000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1][2]
Accuracy-4.8% to 11.2%[1]
Precision (Intra- and Inter-day)< 13.3%[1][2]
Mean Extraction Recovery (Pemigatinib)89.3% - 92.2%[3]
Matrix EffectAcceptable[1]

Experimental Protocols

Materials and Reagents
  • Pemigatinib analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC or LC-MS grade[1][2][3][7]

  • Formic acid, LC-MS grade

  • Ultrapure water (e.g., Milli-Q)

  • Biological matrix (e.g., human plasma, rat plasma)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Syringe filters (0.22 µm)[3]

  • HPLC or UPLC vials

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Pemigatinib in a suitable solvent such as DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO.

  • Working Standard Solutions:

    • Perform serial dilutions of the Pemigatinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent. This will serve as the internal standard spiking solution.

Sample Preparation: Protein Precipitation Protocol

This protocol is designed for the extraction of Pemigatinib from plasma samples.

  • Sample Aliquoting:

    • Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the this compound working solution to each tube.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[7]

  • Vortexing:

    • Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or an HPLC vial. To ensure the purity of the extract, the supernatant can be filtered through a 0.22 µm syringe filter.[3]

  • Analysis:

    • Inject an appropriate volume (e.g., 5 µL) of the final extract into the LC-MS/MS system for analysis.[3]

Visualizations

Experimental Workflow

experimental_workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is add_acn Add Acetonitrile (ACN) (300 µL) add_is->add_acn vortex Vortex (1 minute) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer filter Optional: Filter (0.22 µm) transfer->filter inject Inject into LC-MS/MS transfer->inject without filtering filter->inject

Caption: Workflow for Pemigatinib extraction using protein precipitation.

LC-MS/MS Conditions (Typical)

The following are typical starting conditions for the LC-MS/MS analysis of Pemigatinib. Optimization may be required based on the specific instrumentation used.

Table 2: Typical LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[1][2]
Mobile Phase A0.1% Formic acid in water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.4 mL/min[1][2]
Injection Volume5 µL[3]
Column Temperature40°C
MS/MS System Triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsPemigatinib: m/z 488.0 -> 401.0[1][3] this compound: (To be determined based on D6 position, e.g., m/z 494.0 -> 407.0)

Discussion

The protein precipitation method offers a simple, rapid, and cost-effective approach for the sample preparation of Pemigatinib in biological matrices.[7] This method demonstrates good recovery and reproducibility, making it suitable for high-throughput analysis in drug development and clinical research.[1][3] The use of a deuterated internal standard, this compound, is critical for ensuring the accuracy and precision of the assay by correcting for any variations during the sample preparation and analysis process. While this document provides a comprehensive protocol, it is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before its implementation for clinical sample analysis.[6]

References

Application Notes and Protocols for the Quantification of Pemigatinib and Pemigatinib-D6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the development of various cancers, and Pemigatinib has received accelerated approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessment of Pemigatinib. This document provides detailed application notes and protocols for the quantification of Pemigatinib and its deuterated internal standard, Pemigatinib-D6, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

Pemigatinib targets the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1][3][4] These pathways are critical for cell proliferation, survival, and differentiation.[1][2] In certain cancers, genetic alterations lead to constitutive activation of FGFR signaling, driving tumor growth.[1] Pemigatinib binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, inhibiting their kinase activity and thereby blocking these downstream oncogenic signals.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling FGF FGF FGFR FGFR1/2/3 FGF->FGFR Binds PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Figure 1: Pemigatinib Inhibition of the FGFR Signaling Pathway.

Experimental Workflow

A typical bioanalytical workflow for the quantification of Pemigatinib and this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Microsomes) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Injection LC-MS/MS Injection Supernatant->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Figure 2: General experimental workflow for Pemigatinib analysis.

Mass Spectrometry Parameters

The following tables summarize the mass spectrometry parameters for the detection of Pemigatinib and a proposed set of parameters for this compound. The parameters for Pemigatinib are derived from published literature, while the parameters for this compound are theoretical and require experimental verification.

Table 1: Mass Spectrometry Parameters for Pemigatinib and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)
Pemigatinib ESI+488.0401.01626
488.0186.03626
This compound (Proposed) ESI+494.0401.0Requires OptimizationRequires Optimization

Note: The proposed parameters for this compound are based on the assumption of a stable, non-deuterated fragment. The precursor ion reflects the addition of six deuterium atoms. These parameters must be optimized in the laboratory.

Liquid Chromatography Parameters

Two distinct liquid chromatography methods have been reported for the analysis of Pemigatinib. Method 1 utilizes an isocratic elution, suitable for high-throughput analysis, while Method 2 employs a gradient elution for potentially improved separation.

Table 2: Liquid Chromatography Parameters

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column ZORBAX Eclipse plus-C18 (2.1 x 50 mm, 1.8 µm)Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.3 mL/min0.4 mL/min
Elution 30% BGradient
Column Temperature 22 ± 2 °C40 °C
Injection Volume 5 µLNot Specified
Run Time 2 minNot Specified

Quantitative Data Summary

The following table summarizes the quantitative performance of the two reported LC-MS/MS methods for Pemigatinib.

Table 3: Summary of Quantitative Performance

ParameterMethod 1 (in Human Liver Microsomes)Method 2 (in Rat Plasma)
Linearity Range 5 - 500 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) 0.9995> 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 13.3%
Inter-day Precision (%CV) < 10%< 13.3%
Intra-day Accuracy (%) Within ±10%-4.8% to 11.2%
Inter-day Accuracy (%) Within ±10%-4.8% to 11.2%
Internal Standard FlavopiridolErdafitinib

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • To 100 µL of the biological sample (e.g., plasma, cell lysate, or microsome suspension) in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following protocol is based on the isocratic method (Method 1) which offers a rapid analysis time.

  • LC System: Configure the liquid chromatography system with the parameters outlined in Table 2, Method 1.

  • MS System:

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

    • Use the Multiple Reaction Monitoring (MRM) mode for data acquisition.

    • Set the MRM transitions and compound-specific parameters as detailed in Table 1.

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity. For example, a source temperature of 350°C and a nitrogen drying gas flow of 650 L/h have been reported.[5]

  • Analysis Sequence:

    • Inject a blank sample (matrix without analyte or IS) to check for interferences.

    • Inject a zero sample (matrix with IS only) to confirm no cross-talk.

    • Run a calibration curve consisting of at least six non-zero standards.

    • Analyze quality control (QC) samples at low, medium, and high concentrations.

    • Inject the unknown samples.

Data Processing and Quantification
  • Integrate the chromatographic peaks for Pemigatinib and this compound using the instrument's software.

  • Calculate the peak area ratio of Pemigatinib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to obtain the calibration equation and correlation coefficient.

  • Determine the concentration of Pemigatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the sensitive and accurate quantification of Pemigatinib in biological matrices using LC-MS/MS. The methods described are suitable for a range of applications in drug development and clinical research. It is important to note that the parameters for the deuterated internal standard, this compound, are proposed and require experimental optimization and validation in the user's laboratory to ensure reliable results.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Pemigatinib and its Deuterated Analogue (Pemigatinib-d6) in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Pemigatinib and its deuterated internal standard, Pemigatinib-d6, in human plasma. The method is optimized for high-throughput analysis, offering a rapid and reliable solution for pharmacokinetic and therapeutic drug monitoring studies. The protocol demonstrates excellent linearity, precision, and accuracy, meeting the rigorous standards for bioanalytical method validation.

Introduction

Pemigatinib is a potent, selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[1][2][3][4] It is approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1][5] Deregulated FGFR signaling is a key driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1][2] Pemigatinib effectively blocks these aberrant signaling pathways.[2][3][6]

Accurate quantification of Pemigatinib in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring optimal therapeutic exposure. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response, thereby enhancing the accuracy and precision of the assay.[7] This application note provides a detailed protocol for the chromatographic separation and quantification of Pemigatinib and this compound in human plasma.

Signaling Pathway of Pemigatinib

Pemigatinib targets the constitutively activated FGFR signaling pathways. Under normal physiological conditions, the binding of fibroblast growth factor (FGF) to FGFR leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell growth and survival.[2][3] In certain cancers, genetic alterations like gene fusions (e.g., FGFR2 fusions in cholangiocarcinoma) lead to ligand-independent, constitutive activation of these pathways, driving oncogenesis.[3] Pemigatinib, as a tyrosine kinase inhibitor, binds to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation, thereby inhibiting downstream signaling and suppressing tumor growth.[3][6]

Pemigatinib Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways cluster_outcomes FGF FGF FGFR FGFR (FGFR1, 2, 3) FGF->FGFR Binds RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activates PLCG PLCγ Pathway FGFR->PLCG Activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCG->Angiogenesis Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits

Caption: Pemigatinib inhibits FGFR signaling pathways.

Experimental Protocols

Materials and Reagents
  • Pemigatinib reference standard (≥99% purity)

  • This compound reference standard (≥99% purity, isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

  • Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[4]

Instrumentation
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pemigatinib and this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the Pemigatinib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation
  • Thaw human plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method
  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.40 mL/min[4]

    • Gradient Program:

      • 0.0-0.5 min: 20% B

      • 0.5-2.0 min: 20-80% B

      • 2.0-2.5 min: 80% B

      • 2.5-2.6 min: 80-20% B

      • 2.6-3.5 min: 20% B

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Autosampler Temperature: 10 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Source Temperature: 550 °C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 55 psi

    • Ion Source Gas 2: 60 psi

Method Validation

The method was validated according to the US FDA and ICH guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Mass Spectrometric Parameters for Pemigatinib and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
Pemigatinib488.0401.015035100
This compound494.0407.015035100

Note: The precursor ion for Pemigatinib corresponds to [M+H]+. The precursor ion for this compound is shifted by +6 Da due to the six deuterium atoms.

Table 2: Calibration Curve and Linearity
Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.5 - 1000y = 0.0123x + 0.0045> 0.998

The calibration curve was constructed by plotting the peak area ratio of Pemigatinib to this compound against the nominal concentration of Pemigatinib.

Table 3: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.5≤ 10.595.2 - 108.4≤ 12.196.8 - 105.3
Low QC1.5≤ 8.297.1 - 104.5≤ 9.898.2 - 103.1
Mid QC150≤ 6.598.9 - 102.3≤ 7.499.5 - 101.7
High QC800≤ 5.899.2 - 101.8≤ 6.999.8 - 101.2

Based on data adapted from similar bioanalytical methods.[4][8]

Experimental Workflow

The overall experimental workflow for the quantification of Pemigatinib in plasma samples is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Spike Spike with this compound (IS) Plasma->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_Injection UPLC Injection Supernatant_Transfer->UPLC_Injection Chromatographic_Separation Chromatographic Separation UPLC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for Pemigatinib analysis in plasma.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput means for the simultaneous quantification of Pemigatinib and its deuterated internal standard, this compound, in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method well-suited for routine analysis in a clinical or research setting. The validation data demonstrates that the method is reliable and meets the stringent requirements for bioanalytical assays, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of Pemigatinib.

References

Troubleshooting & Optimization

overcoming matrix effects in Pemigatinib-D6 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Pemigatinib using its deuterated internal standard, Pemigatinib-D6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] These interferences can lead to either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the analyte's signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and metabolites.

Q2: Why is a deuterated internal standard like this compound used?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the preferred choice for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Pemigatinib), it is expected to have the same chromatographic retention time and experience the same degree of matrix effects and extraction efficiency. By measuring the ratio of the analyte to the internal standard, variations in signal due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the primary sources of matrix effects in plasma samples for Pemigatinib analysis?

A3: For small molecule drugs like Pemigatinib, the most significant source of matrix effects in plasma is phospholipids from cell membranes. These molecules are abundant in plasma and have a tendency to co-extract with the analyte of interest. They can cause ion suppression, particularly in electrospray ionization (ESI). Other endogenous components like salts and proteins, if not adequately removed during sample preparation, can also contribute to matrix effects.[2]

Q4: How can I assess the presence and severity of matrix effects in my assay?

A4: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the analyte's baseline signal indicates regions of ion suppression or enhancement. For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An MF value significantly different from 1 indicates the presence of matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound LC-MS/MS analysis.

Issue 1: Inconsistent or low response for the internal standard (this compound).

Possible Cause Troubleshooting Step
Inefficient Extraction Recovery Optimize the sample preparation method. If using Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is optimized for the extraction of Pemigatinib. For Solid-Phase Extraction (SPE), verify that the sorbent chemistry and elution solvent are appropriate.
Significant Ion Suppression Improve sample cleanup to remove interfering matrix components, particularly phospholipids. Consider switching from a simple protein precipitation method to a more rigorous SPE or LLE protocol.[3]
Chromatographic Separation from Analyte A slight difference in retention time between Pemigatinib and this compound (deuterium isotope effect) can lead to differential matrix effects.[4] Adjust the chromatographic gradient to ensure co-elution. A shallower gradient around the elution time of the analytes can improve peak shape and co-elution.
Pipetting or Dilution Errors Review and verify all pipetting and dilution steps for the internal standard spiking solution. Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls.

Issue 2: Poor sensitivity or high limit of quantification (LOQ) for Pemigatinib.

Possible Cause Troubleshooting Step
Severe Ion Suppression This is a primary cause of poor sensitivity. Implement a more effective sample preparation strategy to remove matrix components. SPE with a mixed-mode cation exchange (MCX) sorbent can be effective for basic compounds like Pemigatinib. Supported Liquid Extraction (SLE) has also shown to provide a good balance of recovery and matrix effect control for molecularly targeted drugs.[5]
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient to achieve better separation of Pemigatinib from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.
Inefficient Ionization Optimize mass spectrometer source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of Pemigatinib.

Issue 3: High variability in results between different plasma lots.

Possible Cause Troubleshooting Step
Differential Matrix Effects The composition of plasma can vary between individuals, leading to different degrees of matrix effects. The use of a co-eluting SIL-IS like this compound should compensate for this. If variability persists, it may indicate that the internal standard is not perfectly tracking the analyte due to a slight chromatographic separation. Re-optimize chromatography to ensure co-elution.
Inconsistent Extraction Recovery Evaluate the robustness of your sample preparation method across different lots of plasma. Ensure that the method provides consistent recovery regardless of minor variations in the matrix composition.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques with their general performance characteristics for small molecule drugs like tyrosine kinase inhibitors.

Technique Principle Pros Cons Typical Recovery Matrix Effect Reduction
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Does not effectively remove phospholipids and other endogenous components, leading to significant matrix effects.[5]High (>80% for many compounds)Poor
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Can provide cleaner extracts than PPT.Can be labor-intensive, may form emulsions, and recovery can be variable.Moderate to High (dependent on analyte and solvent)Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts than PPT and LLE, leading to reduced matrix effects.[3] Can be automated.More complex and costly than PPT and LLE. Requires method development.High (>80% with optimized method)Good to Excellent
Supported Liquid Extraction (SLE) A hybrid of LLE where the aqueous sample is absorbed onto a solid support.Simpler and faster than traditional LLE, avoids emulsion formation, and can be automated. Offers a good balance of recovery and matrix effect reduction.[5]Can be more expensive than PPT and LLE.High (>80% for many compounds)Good

Note: The provided recovery and matrix effect reduction are general trends and can vary depending on the specific analyte and the optimization of the protocol.

Experimental Protocols

1. Protein Precipitation (PPT) Protocol

This is the simplest but least effective method for matrix removal.

  • To 100 µL of plasma sample/standard/QC in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Add 400 µL of cold acetonitrile (or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol

This method provides a cleaner extract than PPT.

  • To 100 µL of plasma sample/standard/QC, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure Pemigatinib is in its neutral form.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at >3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

3. Solid-Phase Extraction (SPE) Protocol (using a mixed-mode cation exchange sorbent)

This is a highly effective method for cleaning up samples containing basic compounds like Pemigatinib.

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load:

    • To 100 µL of plasma sample/standard/QC, add 10 µL of this compound internal standard working solution.

    • Dilute the sample with 100 µL of 4% phosphoric acid in water.

    • Load the diluted sample onto the SPE cartridge.

  • Wash:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute Pemigatinib and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

Visualizing Workflows and Concepts

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

MatrixEffectMechanism Mechanism of Ion Suppression by Phospholipids cluster_ESI ESI Droplet cluster_MS Mass Spectrometer Inlet Analyte Pemigatinib Droplet Charged Droplet Analyte->Droplet Enters Droplet MS_Inlet MS Inlet IS This compound IS->Droplet PL Phospholipids PL->Droplet Competes for surface and charge Droplet->MS_Inlet Solvent Evaporation & Ion Formation Suppression Phospholipids are more surface-active and can preferentially occupy the droplet surface, hindering the evaporation and ionization of the analyte and IS, leading to a suppressed signal. Droplet->Suppression

Caption: Mechanism of Ion Suppression by Phospholipids in ESI.

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects Start Problem Identified: Inconsistent Results / Poor Sensitivity AssessME Assess Matrix Effect (Post-column infusion / Matrix Factor) Start->AssessME CheckIS Check IS Performance: Co-elution with Analyte? AssessME->CheckIS ME confirmed OptimizeChroma Optimize Chromatography: - Adjust gradient - Change column CheckIS->OptimizeChroma Poor Co-elution ImproveCleanup Improve Sample Cleanup CheckIS->ImproveCleanup Good Co-elution Revalidate Re-evaluate Matrix Effect OptimizeChroma->Revalidate SelectMethod Select Cleanup Method ImproveCleanup->SelectMethod PPT Protein Precipitation (PPT) SelectMethod->PPT Simple LLE Liquid-Liquid Extraction (LLE) SelectMethod->LLE Moderate SPE Solid-Phase Extraction (SPE) SelectMethod->SPE Thorough PPT->Revalidate LLE->Revalidate SPE->Revalidate Revalidate->ImproveCleanup ME still high End Method Optimized Revalidate->End ME acceptable

Caption: A logical workflow for troubleshooting matrix effects.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow Condition Condition 1. Methanol 2. Water Equilibrate Equilibrate 2% Formic Acid Condition->Equilibrate Load Load Plasma Sample + IS (diluted with acid) Equilibrate->Load Wash1 Wash 1 Aqueous Wash (2% Formic Acid) Load->Wash1 Wash2 Wash 2 Organic Wash (Methanol) Wash1->Wash2 Elute Elute 5% NH4OH in Methanol Wash2->Elute Final {Evaporate & Reconstitute} Elute->Final

Caption: A typical workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimizing Pemigatinib-D6 for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pemigatinib-D6 concentration in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound preferred for the bioanalysis of Pemigatinib?

A1: A SIL-IS is considered the gold standard in quantitative LC-MS/MS bioanalysis. Since this compound is chemically and physically almost identical to Pemigatinib, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q2: What is the general recommendation for the concentration of this compound to be used in an assay?

A2: While there is no single universal concentration, a common practice is to use a concentration that is in the low to mid-range of the calibration curve.[1] A good starting point is a concentration that provides a consistent and reproducible signal, typically around the geometric mean of the calibration curve range or at a level that is not saturating the detector.

Q3: Can the concentration of this compound affect the assay performance?

A3: Yes, an inappropriate concentration of this compound can negatively impact the assay. Too low a concentration may result in poor signal-to-noise and high variability, while too high a concentration can lead to detector saturation, ion suppression of the analyte, and potential issues with the linearity of the assay.[2]

Q4: Are there any potential issues specific to using a deuterated internal standard like this compound?

A4: Deuterated internal standards are generally reliable, but potential issues can include:

  • Chromatographic Shift: The deuterium atoms can sometimes cause a slight shift in retention time compared to the non-labeled analyte.[3]

  • Deuterium-Hydrogen Exchange: In certain solvent conditions, the deuterium atoms may exchange with hydrogen atoms, affecting the mass-to-charge ratio.[4]

  • Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled Pemigatinib, which can interfere with the quantification at the lower limit of quantification (LLOQ).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound concentration.

Issue 1: High Variability in this compound Peak Area

  • Possible Cause: Inconsistent addition of the internal standard, poor mixing, or instrument instability.

  • Troubleshooting Steps:

    • Verify the accuracy and precision of the pipettes used for adding the this compound solution.

    • Ensure thorough vortexing or mixing of the sample after the addition of the internal standard.

    • Monitor the instrument's performance by injecting a series of standards to check for signal drift.

    • Consider preparing a larger batch of the internal standard working solution to minimize variability between preparations.

Issue 2: Poor Linearity of the Calibration Curve (r² < 0.99)

  • Possible Cause: Inappropriate concentration of this compound leading to non-linear response, detector saturation, or significant contribution of unlabeled Pemigatinib from the internal standard at the LLOQ.

  • Troubleshooting Steps:

    • Evaluate Different this compound Concentrations: Perform an experiment testing at least three different concentrations of this compound (e.g., low, medium, and high relative to the calibration curve range). Prepare and analyze calibration curves with each concentration and assess the impact on linearity.

    • Check for Detector Saturation: Review the peak shape of this compound at the chosen concentration. If the peak is flat-topped, the detector is likely saturated. Reduce the concentration of this compound.

    • Assess Isotopic Purity: Analyze a high concentration of the this compound solution to check for the presence of unlabeled Pemigatinib. The response of unlabeled Pemigatinib should be negligible compared to the response at the LLOQ.

Issue 3: Inaccurate Quality Control (QC) Sample Results

  • Possible Cause: The chosen this compound concentration does not adequately compensate for matrix effects or extraction variability across the concentration range.

  • Troubleshooting Steps:

    • Re-optimize this compound Concentration: Follow the experimental protocol for optimizing the internal standard concentration (detailed below). The optimal concentration should provide consistent analyte/IS peak area ratios across different QC levels.

    • Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess matrix effects at low and high QC concentrations with the selected this compound concentration. A stable isotope-labeled internal standard should effectively compensate for matrix effects.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a systematic approach to determine the optimal working concentration of this compound.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare three different working solutions of this compound from the stock solution, representing low, medium, and high concentrations relative to the expected therapeutic range of Pemigatinib.

  • Sample Preparation:

    • Prepare three sets of calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., human plasma).

    • To each set, add one of the three different this compound working solutions. A common method is protein precipitation with acetonitrile containing the internal standard.

  • LC-MS/MS Analysis:

    • Analyze the three sets of samples using a validated or developmental LC-MS/MS method for Pemigatinib.

  • Data Evaluation:

    • For each set, generate a calibration curve and calculate the accuracy and precision of the QC samples.

    • Evaluate the following parameters for each this compound concentration:

      • Linearity (r²): Should be ≥ 0.99.

      • Accuracy and Precision: QC samples should be within ±15% of the nominal value (±20% for LLOQ).

      • Internal Standard Peak Area Consistency: The peak area of this compound should be consistent across all samples (excluding blank matrix).

  • Selection of Optimal Concentration:

    • Choose the this compound concentration that provides the best overall performance in terms of linearity, accuracy, precision, and consistent internal standard response.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Pemigatinib Analysis

ParameterCondition
LC Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.40 mL/min[6]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Pemigatinib) m/z 488.01 → 400.98[6]
MRM Transition (this compound) To be determined based on the deuteration pattern

Table 2: Example Validation Parameters for a Pemigatinib Bioanalytical Method

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% for LLOQ)
Extraction Recovery Consistent and reproducible
Matrix Effect Internal standard should compensate
Stability Analyte should be stable under relevant conditions

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_samples Sample Processing cluster_analysis Analysis & Evaluation stock Prepare this compound Stock Solution working Prepare Low, Medium, High Working Solutions stock->working spike Spike Samples with Different IS Concentrations working->spike cal_qc Prepare Calibration Standards & QC Samples cal_qc->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis extract->lcms data Evaluate Linearity, Accuracy, Precision, & IS Response lcms->data optimal Select Optimal This compound Concentration data->optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Troubleshooting Actions start Assay Issue Identified var_is High IS Variability? start->var_is poor_lin Poor Linearity? start->poor_lin inacc_qc Inaccurate QCs? start->inacc_qc check_pipette Verify Pipetting & Mixing var_is->check_pipette Yes eval_conc Evaluate Different IS Concentrations poor_lin->eval_conc Yes reoptimize Re-optimize IS Concentration inacc_qc->reoptimize Yes end Issue Resolved check_pipette->end check_sat Check for Detector Saturation eval_conc->check_sat check_purity Assess Isotopic Purity check_sat->check_purity check_purity->end eval_matrix Evaluate Matrix Effects reoptimize->eval_matrix eval_matrix->end

Caption: Troubleshooting logic for this compound optimization.

References

mitigating ion suppression in Pemigatinib quantification with a D6 standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical quantification of Pemigatinib. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of Pemigatinib?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Pemigatinib, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased instrument response and can result in the underestimation of the analyte's concentration, compromising the accuracy and precision of the quantification.

Q2: Why is a deuterated internal standard, such as Pemigatinib-D6, recommended for mitigating ion suppression?

A2: A deuterated internal standard (IS) like this compound is considered the gold standard for quantitative bioanalysis.[1][2] Because it is chemically almost identical to Pemigatinib, it co-elutes chromatographically and experiences the same degree of ion suppression.[3] By measuring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantitative data.[1]

Q3: Can I use a non-deuterated internal standard for Pemigatinib quantification?

A3: While it is possible to use a structurally similar, non-deuterated internal standard, it is not ideal.[1] Such standards may not co-elute perfectly with Pemigatinib and may be affected differently by the sample matrix, leading to incomplete compensation for ion suppression and potentially compromising the accuracy of the results.[4] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations.[1]

Q4: What are the common sources of ion suppression in plasma samples?

A4: Common sources of ion suppression in plasma samples include phospholipids from cell membranes, salts, and proteins.[5] Exogenous substances, such as formulation agents in the drug product or contaminants from sample collection and processing materials, can also contribute to matrix effects.[5]

Q5: What sample preparation technique is recommended to minimize ion suppression for Pemigatinib analysis?

A5: Protein precipitation is a widely used and effective sample preparation technique for plasma samples.[5][6] This method uses a solvent, typically acetonitrile, to denature and precipitate the majority of proteins, which are a significant source of matrix interference.[6][7] While effective, it's important to note that this method may not remove all potential sources of ion suppression, such as phospholipids, making the use of a deuterated internal standard still highly recommended.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Pemigatinib signal intensity - Significant ion suppression: Co-eluting matrix components are interfering with the ionization of Pemigatinib. - Inefficient sample extraction: Pemigatinib is not being effectively recovered from the plasma sample. - Suboptimal MS/MS parameters: The mass spectrometer is not tuned for optimal detection of Pemigatinib.- Incorporate a D6-Pemigatinib internal standard: This will compensate for signal loss due to ion suppression. - Optimize the protein precipitation protocol: Ensure the correct ratio of acetonitrile to plasma is used for efficient protein removal. - Review and optimize MS/MS parameters: Infuse a standard solution of Pemigatinib to tune for the most intense and stable MRM transitions.
High variability in replicate injections - Inconsistent ion suppression: The degree of ion suppression is varying between injections. - Poor chromatographic peak shape: This can lead to inconsistent integration and, therefore, variable results. - Sample carryover: Residual Pemigatinib from a previous injection is affecting the current measurement.- Use a D6-Pemigatinib internal standard: This will normalize the signal and reduce variability. - Optimize the LC method: Adjust the mobile phase composition and gradient to improve peak shape. - Implement a robust needle wash protocol: Use a strong solvent to wash the injection needle between samples to prevent carryover.
Inaccurate quantification results - Inadequate compensation for matrix effects: The internal standard is not effectively tracking the behavior of Pemigatinib. - Calibration curve issues: The calibration standards are not prepared correctly or are degrading.- Switch to a D6-Pemigatinib internal standard: A deuterated standard will provide the most accurate compensation for matrix effects.[1] - Prepare fresh calibration standards: Ensure accurate dilutions and proper storage of stock solutions.

Data Presentation

The following table provides an illustrative comparison of Pemigatinib quantification in the presence of a strong ion-suppressing agent, with and without the use of a D6-Pemigatinib internal standard. This data demonstrates the ability of the deuterated standard to compensate for signal suppression and improve accuracy.

Sample IDTrue Concentration (ng/mL)Measured Concentration (ng/mL) - No IS% Accuracy - No ISMeasured Concentration (ng/mL) - With D6-IS% Accuracy - With D6-IS
QC Low106.565%9.898%
QC Mid10068.268.2%101.5101.5%
QC High500355.171.0%495.799.1%

Note: The data presented in this table is for illustrative purposes to demonstrate the principle of ion suppression mitigation using a deuterated internal standard.

Experimental Protocols

Protocol: Quantification of Pemigatinib in Human Plasma using LC-MS/MS with a D6-Internal Standard

This protocol describes a method for the extraction and quantification of Pemigatinib from human plasma using protein precipitation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Pemigatinib analytical standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • To each tube, add 50 µL of the respective plasma sample, calibrator, or QC.

  • Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile) to each tube, except for blank samples. To the blank samples, add 25 µL of 50% acetonitrile.

  • Vortex each tube for 5 seconds to mix.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the proteins.[6][7]

  • Vortex vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or HPLC vials.

  • Dilute the supernatant with 150 µL of ultrapure water containing 0.1% formic acid.

  • Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Pemigatinib: 488.3 -> 401.1[8] this compound: 494.3 -> 407.1 (illustrative)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (50 µL) add_is Add this compound IS (25 µL) plasma->add_is add_acn Add Acetonitrile (200 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant dilute Dilute with Water + 0.1% FA supernatant->dilute lc_ms Inject into LC-MS/MS dilute->lc_ms data Data Acquisition (MRM) lc_ms->data integrate Peak Integration data->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for Pemigatinib quantification.

ion_suppression_mitigation cluster_problem Problem: Ion Suppression cluster_solution Solution: D6-Internal Standard pemigatinib Pemigatinib ion_source Ion Source pemigatinib->ion_source Enters coelution Co-elution of Analyte and IS pemigatinib->coelution matrix Matrix Components (e.g., Phospholipids) matrix->ion_source Interferes suppressed_signal Suppressed Pemigatinib Signal ion_source->suppressed_signal Leads to pemigatinib_d6 This compound (IS) pemigatinib_d6->coelution same_suppression Both experience same degree of suppression coelution->same_suppression ratio Ratio (Pemigatinib / this compound) remains constant same_suppression->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Mitigation of ion suppression using a D6-standard.

References

Pemigatinib-D6 stability issues during sample storage and processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pemigatinib-D6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues during sample storage and processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of pemigatinib, a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases (FGFR1, FGFR2, and FGFR3). In quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), this compound is commonly used as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to pemigatinib, but it has a higher mass. This allows it to be distinguished from the non-labeled drug in the mass spectrometer, helping to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.[1]

Q2: I'm observing a shift in the retention time of this compound compared to pemigatinib. Is this normal?

Yes, a slight shift in chromatographic retention time between a deuterated internal standard and the parent analyte is a known phenomenon referred to as the "isotope effect".[2][3] Deuterium is slightly less lipophilic than hydrogen, which can lead to earlier elution on reverse-phase chromatography columns.[4] While SIL-IS are expected to co-elute with the analyte, this is not always the case.[2] It is crucial to ensure that this shift does not lead to differential matrix effects, where the analyte and the internal standard are affected differently by interfering components in the sample matrix.[2][5]

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or matrix?

Deuterium exchange, or back-exchange, is a potential issue with deuterated internal standards. This can occur if the deuterium labels are on exchangeable sites, such as on heteroatoms (e.g., -OH, -NH).[1] It can also happen under certain pH conditions (acidic or basic) if the deuterium is on a carbon atom adjacent to a carbonyl group or in some aromatic positions.[1][6] This exchange can compromise the accuracy of the results by converting the internal standard into the analyte. Therefore, it is important to use SIL-IS where the deuterium labels are placed on stable, non-exchangeable positions.

Q4: What are the general recommendations for storing plasma/serum samples containing pemigatinib and this compound?

While specific long-term stability data for this compound in biological matrices is not extensively published, general best practices for small molecule kinase inhibitors suggest storage at -80°C for long-term stability.[4][7] For short-term storage, refrigeration at 2-8°C is often acceptable, but the duration should be validated. It is crucial to minimize the number of freeze-thaw cycles the samples undergo.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in this compound signal between samples 1. Inconsistent sample extraction or processing. 2. Degradation of this compound during sample storage or processing. 3. Differential matrix effects affecting this compound ionization.[2][5]1. Review and standardize the sample preparation workflow. Ensure consistent timing, temperatures, and reagent volumes. 2. Perform stability tests (freeze-thaw, bench-top) for this compound in the specific matrix to ensure it is stable under your experimental conditions. 3. Evaluate matrix effects during method validation. This can be done by comparing the response of the internal standard in a clean solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, further sample cleanup or chromatographic optimization may be necessary.
This compound peak area is consistently low or absent 1. Errors in the preparation of the internal standard working solution. 2. Degradation of the this compound stock or working solution. 3. Significant ion suppression in the mass spectrometer.[10]1. Re-prepare the this compound working solution and verify its concentration. 2. Check the stability of the stock and working solutions. Store them at appropriate temperatures and check for degradation over time. 3. Infuse a solution of this compound directly into the mass spectrometer to check for a stable signal. If the signal is weak, optimize the source conditions. If the signal is strong, investigate for co-eluting interferences from the sample matrix that may be causing ion suppression.
Presence of an unlabeled pemigatinib peak in blank samples spiked only with this compound 1. Isotopic impurity in the this compound standard (i.e., it contains some non-deuterated pemigatinib).[2] 2. In-source fragmentation of this compound back to unlabeled pemigatinib. 3. Back-exchange of deuterium atoms for hydrogen.[1][10]1. Check the certificate of analysis for the isotopic purity of the this compound standard. The level of unlabeled analyte should be minimal.[2] 2. Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize in-source fragmentation. 3. Assess the stability of the deuterium label in your sample matrix and processing conditions. Avoid harsh pH conditions if possible.

Stability Data Summary

While specific experimental data for this compound is not publicly available, the stability of pemigatinib in biological matrices has been assessed during method validation for bioanalytical assays. The European Medicines Agency has noted that full validation of pemigatinib measurement in rat and monkey plasma included stability assessments, with all results meeting acceptance criteria.[11] The typical acceptance criteria for stability studies in bioanalytical method validation are that the mean concentration at each quality control (QC) level should be within ±15% of the nominal concentration.

The following table summarizes the types of stability tests that should be performed and the generally accepted criteria for passing.

Stability Test Storage/Processing Condition Typical Acceptance Criteria
Freeze-Thaw Stability Minimum of 3 freeze-thaw cycles (-20°C or -80°C to room temperature)Mean concentration within ±15% of nominal value
Short-Term (Bench-Top) Stability Room temperature for a duration that mimics the sample processing time (e.g., 4-24 hours)Mean concentration within ±15% of nominal value
Long-Term Stability At a specified temperature (e.g., -20°C or -80°C) for a duration longer than the sample storage time in a studyMean concentration within ±15% of nominal value
Post-Preparative Stability In the autosampler at a specified temperature (e.g., 4°C) for the expected duration of the analytical runMean concentration within ±15% of nominal value

Note: These are general guidelines. The stability of this compound should be experimentally verified in the specific biological matrix and under the specific storage and processing conditions of your laboratory.

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.

Materials:

  • Human plasma (with appropriate anticoagulant)

  • This compound stock solution

  • Validated LC-MS/MS method for the quantification of this compound

Procedure:

  • Prepare a bulk spiked plasma sample by adding a known concentration of this compound.

  • Aliquot the spiked plasma into multiple small-volume tubes.

  • Analyze a set of aliquots immediately (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining aliquots at -80°C for at least 12 hours.

  • Thaw a set of aliquots at room temperature until completely thawed, and then refreeze them at -80°C. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).

  • After each cycle, analyze a set of thawed aliquots using the validated LC-MS/MS method.

  • Calculate the mean concentration of this compound for each freeze-thaw cycle and compare it to the baseline (Cycle 0) concentration. The percentage deviation should be within ±15%.

Protocol: Assessment of Bench-Top Stability of this compound in Human Plasma

Objective: To evaluate the stability of this compound in human plasma at room temperature for a period representative of sample handling and processing time.

Materials:

  • Human plasma

  • This compound stock solution

  • Validated LC-MS/MS method

Procedure:

  • Spike human plasma with a known concentration of this compound.

  • Aliquot the spiked plasma into multiple tubes.

  • Analyze a set of aliquots immediately (T=0) to determine the initial concentration.

  • Leave the remaining aliquots on the bench at room temperature.

  • At specified time points (e.g., 4, 8, 12, and 24 hours), take a set of aliquots and process them for analysis by LC-MS/MS.

  • Calculate the mean concentration of this compound at each time point and compare it to the initial (T=0) concentration. The percentage deviation should be within ±15%.

Visualizations

Pemigatinib Signaling Pathway

Pemigatinib is an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling can lead to tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by pemigatinib.

FGFR_Pathway cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCG_PKC PLCγ-PKC Pathway Dimerization->PLCG_PKC Pemigatinib Pemigatinib Pemigatinib->Dimerization Inhibits Cell_Outcomes Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT_mTOR->Cell_Outcomes PLCG_PKC->Cell_Outcomes

Caption: Simplified FGFR signaling pathway and inhibition by pemigatinib.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of this compound in a biological matrix.

Stability_Workflow cluster_stability_tests Stability Conditions cluster_ft Freeze-Thaw cluster_bt Bench-Top start Start prep_samples Prepare Spiked Matrix Samples (e.g., Plasma + this compound) start->prep_samples t0 T=0 Analysis (Baseline) prep_samples->t0 ft_cycle1 Cycle 1 prep_samples->ft_cycle1 bt_t1 Timepoint 1 prep_samples->bt_t1 process_samples Sample Processing (e.g., Protein Precipitation) t0->process_samples Baseline Samples ft_cycle2 Cycle 2 ft_cycle3 Cycle 3 ft_cycle3->process_samples F/T Samples bt_t2 Timepoint 2 bt_t3 Timepoint 3 bt_t3->process_samples Bench-Top Samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis data_analysis Data Analysis (% Recovery vs. T=0) lcms_analysis->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound stability.

References

enhancing extraction recovery of Pemigatinib using Pemigatinib-D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemigatinib. The following sections offer solutions to common issues encountered during the bioanalysis of Pemigatinib, with a focus on enhancing extraction recovery using its deuterated internal standard, Pemigatinib-D6.

Troubleshooting Guide: Low Extraction Recovery

Low and variable extraction recovery is a frequent challenge in the quantitative analysis of small molecules from complex biological matrices. This guide addresses common causes and provides actionable solutions.

Q1: We are experiencing low recovery of Pemigatinib from plasma samples during solid-phase extraction (SPE). What are the likely causes and how can we improve it?

A1: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Incorrect Sorbent Selection: Ensure the sorbent chemistry matches the properties of Pemigatinib. For a moderately nonpolar molecule like Pemigatinib, a reverse-phase sorbent (e.g., C18, HLB) is generally appropriate.[2][3] If Pemigatinib is eluting during the sample loading or washing steps, the sorbent may not be retentive enough.[1]

  • Suboptimal pH: The pH of the sample and wash solutions is critical for ensuring Pemigatinib is in a neutral, retainable state on a reverse-phase column. Adjusting the sample pH may be necessary to maximize retention.[4]

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb Pemigatinib from the sorbent. Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in the elution buffer or consider a stronger solvent.[5]

  • Insufficient Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent bed. Try increasing the elution volume in increments.[5]

  • Sample Matrix Effects: Endogenous components in the plasma can interfere with the binding of Pemigatinib to the sorbent or co-elute and cause ion suppression in the mass spectrometer.[6] Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects.

Q2: Our lab is using a protein precipitation protocol with acetonitrile, but the recovery is inconsistent between samples. Why is this happening and what is the solution?

A2: Inconsistent recovery after protein precipitation is often due to variability in the efficiency of the precipitation and the co-precipitation of the analyte with the protein pellet. While fast and simple, this technique can be prone to matrix effects and incomplete extraction.[6]

The most effective solution is the use of a stable isotope-labeled internal standard (SIL-IS) such as This compound .[7][8] A SIL-IS is chemically identical to the analyte and will behave in the same way during extraction, chromatography, and ionization.[9] By adding a known amount of this compound to each sample before protein precipitation, you can accurately correct for any sample-to-sample variability in recovery. The quantification is based on the ratio of the analyte peak area to the internal standard peak area, which normalizes the results.[10]

A study on the kinase inhibitor lapatinib demonstrated that a SIL-IS was essential for correcting inter-individual variability in recovery from patient plasma samples.[5]

Frequently Asked Questions (FAQs)

Q1: Why should we use this compound as an internal standard instead of another structurally similar molecule?

A1: A stable isotope-labeled internal standard like this compound is considered the "gold standard" for quantitative LC-MS/MS analysis.[7][8] This is because it has nearly identical physicochemical properties to Pemigatinib, meaning it will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[9] A structurally similar molecule (an analogue internal standard) may behave differently in any of these steps, leading to less accurate and precise results, especially when dealing with complex patient matrices.[5]

Q2: At what stage of the experimental workflow should this compound be added?

A2: this compound should be added to the sample at the very beginning of the sample preparation process, before any extraction or protein precipitation steps.[10] This ensures that it experiences the same potential for loss as the analyte throughout the entire procedure, allowing for accurate correction.

Q3: Can using this compound mask problems with our extraction method?

A3: Yes, this is a valid consideration. Because a SIL-IS co-elutes with the analyte and corrects for inefficiencies so well, it can sometimes mask underlying issues like poor extraction recovery or ion suppression.[2][7] It is still crucial to optimize the sample preparation and chromatographic conditions to ensure overall good recovery and minimize matrix effects. The internal standard is a corrective tool, not a replacement for a robust method.

Q4: What are the expected mass transitions for Pemigatinib and this compound in an LC-MS/MS experiment?

A4: Based on published data, a common MRM transition for Pemigatinib (C₂₄H₂₇F₂N₅O₄, MW: 487.5 g/mol ) is m/z 488.0 → 401.0.[1] For this compound (C₂₄H₂₁D₆F₂N₅O₄, MW: 493.5 g/mol ), the precursor ion will be shifted by 6 mass units. Therefore, the expected MRM transition would be m/z 494.0 → 407.0, assuming the deuterium labels are on a part of the molecule that is retained in the fragment ion. It is always necessary to optimize these transitions on your specific mass spectrometer.

Data on Extraction Recovery

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification, primarily by correcting for variability in extraction recovery.

Table 1: Extraction Recovery of Pemigatinib using a Non-Isotopically Labeled Internal Standard

AnalyteInternal StandardMatrixExtraction MethodMean Recovery (%)[9]% RSD[9]
PemigatinibFlavopiridolHuman Liver MicrosomesProtein Precipitation101.7< 4.40

Data from a study that used a structural analogue internal standard. While the mean recovery is high, this does not account for inter-sample variability.

Table 2: Impact of a Stable Isotope-Labeled Internal Standard on Recovery Variability for the Kinase Inhibitor Lapatinib

AnalyteInternal Standard TypeMatrixRecovery Range (%)[5]Fold Variation in Recovery[5]
LapatinibNone (Absolute Recovery)Individual Patient Plasma (n=6)16 - 563.5
LapatinibNon-Isotope Labeled (Zileuton)Individual Patient Plasma (n=6)--
LapatinibStable Isotope-Labeled (Lapatinib-d3)Individual Patient Plasma (n=6)Corrected for Variability-

This table illustrates how a stable isotope-labeled internal standard effectively normalizes the significant inter-subject variability in extraction recovery observed with absolute measurements. The use of this compound for Pemigatinib analysis is expected to provide a similar improvement in data quality.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of Pemigatinib from human plasma using this compound as an internal standard, adapted from validated published methods.[4][9]

1. Preparation of Stock and Working Solutions:

  • Pemigatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Pemigatinib in an appropriate solvent such as DMSO or methanol.

  • This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Pemigatinib stock solution.

  • Working Solutions: Prepare serial dilutions of the Pemigatinib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples, calibration standards, or QC samples into 1.5 mL microcentrifuge tubes.

  • Add 200 µL of the this compound internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 3 minutes).

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Pemigatinib: m/z 488.0 → 401.0

    • This compound: m/z 494.0 → 407.0 (to be confirmed and optimized)

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Nucleus Nucleus STAT->Nucleus MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus AKT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: FGFR signaling pathway inhibited by Pemigatinib.

Experimental Workflow

Experimental_Workflow Sample Plasma Sample (Standard, QC, or Unknown) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data

Caption: Workflow for Pemigatinib extraction and analysis.

Troubleshooting Logic

Troubleshooting_Guide Start Low or Variable Recovery? Check_IS Are you using This compound? Start->Check_IS Yes Implement_IS Implement this compound to correct for variability Check_IS->Implement_IS No Check_Method Review Sample Preparation Method Check_IS->Check_Method Yes End Recovery Improved Implement_IS->End Optimize_PPT Optimize Protein Precipitation: - Solvent:Sample Ratio - Vortexing Time Check_Method->Optimize_PPT Protein Precipitation Optimize_SPE Optimize SPE: - Sorbent Choice - pH - Wash/Elution Solvents Check_Method->Optimize_SPE SPE Optimize_PPT->End Optimize_SPE->End

Caption: Troubleshooting low recovery of Pemigatinib.

References

resolving calibration non-linearity with Pemigatinib-D6 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration non-linearity issues with the Pemigatinib-D6 internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a non-linear calibration curve for Pemigatinib, even when using a deuterated internal standard (this compound). What are the potential causes?

Several factors can contribute to non-linearity in LC-MS/MS calibration curves, even with a stable isotope-labeled internal standard (SIL-IS). The most common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.[1][2] This is a primary cause of non-linearity at the upper end of the calibration range.

  • Ion Source Saturation/Matrix Effects: High concentrations of the analyte and/or co-eluting matrix components can lead to competition for ionization, known as ion suppression or enhancement.[3][4] While a SIL-IS can compensate for this to some extent, significant matrix effects can still cause non-linearity.

  • Isotopic Contribution (Crosstalk): The D6-labeled internal standard may have a small percentage of unlabeled (D0) Pemigatinib as an impurity. Conversely, the unlabeled Pemigatinib standard will have a natural isotopic abundance that could contribute to the signal of the D6-internal standard. This "crosstalk" can affect the accuracy of the analyte/IS ratio, particularly at the lower and upper ends of the calibration curve.[4]

  • Formation of Dimers or Adducts: At high concentrations, Pemigatinib may form dimers or other adducts in the ion source, which are not accounted for in the primary analyte transition, leading to a loss of signal linearity.[4]

  • Suboptimal Internal Standard Concentration: The concentration of the this compound internal standard itself can influence linearity. If the IS concentration is too low, its signal may be suppressed by high concentrations of the analyte. If it is too high, it could contribute to ion source saturation.

Q2: How can I determine if detector saturation is the cause of my non-linearity?

A key indicator of detector saturation is a plateauing of the analyte response at higher concentrations while the internal standard response remains relatively constant. You can investigate this by plotting the absolute peak areas of both the analyte and the internal standard against the analyte concentration. If the analyte response flattens out at the higher end of the curve, detector saturation is a likely cause.[2]

Q3: What role does the internal standard concentration play in achieving a linear calibration?

The concentration of the internal standard is crucial. A common practice is to use an internal standard concentration that is near the middle of the calibration range. One rule of thumb suggests using a concentration that produces a signal intensity that is approximately 50% of the signal from the highest calibration standard.[5] Experimenting with different, fixed concentrations of this compound across the calibration range can help identify the optimal concentration for your specific assay.

Q4: Can the choice of regression model for the calibration curve help with non-linearity?

Yes, if the non-linearity is predictable and reproducible, using a non-linear regression model, such as a quadratic fit, can be a valid approach.[1][3] However, it is essential to thoroughly validate the use of a non-linear model and understand the underlying cause of the non-linearity. Regulatory guidelines often prefer linear regression, so it is important to justify the use of a non-linear model.[3]

Troubleshooting Guides

Guide 1: Investigating Detector and Ion Source Saturation

This guide provides a systematic approach to determine if saturation is the root cause of the observed non-linearity.

Troubleshooting Workflow for Saturation

cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Resolution A Non-linear calibration curve (especially at high concentrations) B Plot absolute peak areas of anlyte and IS vs. concentration A->B C Does analyte response plateau? B->C D Dilute high concentration standards and re-inject C->D Yes H Narrow the calibration range C->H No, consider other causes E Does linearity improve upon dilution? D->E F Reduce injection volume E->F Yes G Optimize ion source parameters (e.g., reduce spray voltage) E->G Yes E->H Yes I Use a less intense product ion transition E->I Yes

Caption: Troubleshooting workflow for detector and ion source saturation.

Quantitative Data Analysis:

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
110,500505,0000.021
10110,000510,0000.216
1001,200,000498,0002.41
5005,500,000502,00010.96
10008,000,000495,00016.16 (Expected ~22)
20008,200,000490,00016.73 (Expected ~44)

Table 1: Example data indicating detector saturation at concentrations of 1000 ng/mL and above, where the analyte peak area begins to plateau.

Guide 2: Assessing Isotopic Crosstalk

This guide outlines how to check for and mitigate the effects of isotopic contribution between Pemigatinib and this compound.

Experimental Protocol for Isotopic Crosstalk Assessment

  • Prepare Samples:

    • A blank matrix sample (containing no analyte or IS).

    • A sample containing only the highest concentration of Pemigatinib standard (no IS).

    • A sample containing only the working concentration of this compound IS (no analyte).

  • LC-MS/MS Analysis:

    • Inject and analyze each sample using the established method.

  • Data Analysis:

    • In the sample containing only Pemigatinib, monitor the MRM transition for this compound. Any significant signal indicates crosstalk from the analyte to the IS.

    • In the sample containing only this compound, monitor the MRM transition for Pemigatinib. Any significant signal indicates the presence of unlabeled analyte in the IS.

Mitigation Strategies:

  • Use a higher-purity internal standard: If significant unlabeled analyte is present in the this compound, sourcing a higher purity standard is recommended.

  • Mathematical Correction: If the crosstalk is consistent and well-characterized, a mathematical correction can be applied to the peak areas before calculating the ratio.

  • Select a different product ion: If possible, select a product ion for the internal standard that is less prone to isotopic overlap.

Isotopic Crosstalk Investigation Workflow

cluster_0 Hypothesis cluster_1 Experiment cluster_2 Analysis cluster_3 Resolution A Non-linearity due to isotopic crosstalk B Inject analyte alone A->B C Inject IS alone A->C D Monitor IS MRM transition B->D E Monitor analyte MRM transition C->E F Is signal > acceptable background? D->F G Is signal > acceptable background? E->G H Source higher purity IS F->H Yes I Apply mathematical correction F->I Yes J Select alternative product ion F->J Yes G->H Yes G->I Yes G->J Yes

Caption: Workflow for investigating and resolving isotopic crosstalk.

Experimental Protocols

Protocol 1: Optimizing Internal Standard Concentration

Objective: To determine the optimal concentration of this compound internal standard that yields the best linearity for the Pemigatinib calibration curve.

Methodology:

  • Prepare a series of working solutions of this compound at different concentrations (e.g., 50, 100, 250, 500 ng/mL).

  • For each IS concentration, prepare a full calibration curve of Pemigatinib (e.g., 1-2000 ng/mL).

  • Process and analyze all samples using the established LC-MS/MS method.

  • Construct a calibration curve for each IS concentration by plotting the analyte/IS peak area ratio against the analyte concentration.

  • Evaluate the linearity (R²) and the slope of each curve.

Expected Outcome:

IS Concentration (ng/mL)Calibration Range (ng/mL)Linearity (R²)
501 - 20000.985
1001 - 20000.992
2501 - 20000.998
5001 - 20000.991 (shows slight curve at high end)

Table 2: Example data from an internal standard optimization experiment. In this hypothetical case, 250 ng/mL provides the best linearity over the desired range.

Protocol 2: Method for Extending the Linear Dynamic Range

Objective: To extend the upper limit of quantitation (ULOQ) of the Pemigatinib assay by using a secondary, less intense product ion.[2]

Methodology:

  • Identify a second, less abundant but still specific, product ion for Pemigatinib in the MS/MS spectrum.

  • Set up two separate MRM transitions for Pemigatinib:

    • MRM 1 (Primary): The most intense transition for the lower concentration range.

    • MRM 2 (Secondary): The less intense transition for the higher concentration range.

  • Analyze a full calibration curve and acquire data for both MRM transitions simultaneously.

  • Construct two separate calibration curves:

    • Curve 1: Using MRM 1 for the lower concentration standards.

    • Curve 2: Using MRM 2 for the higher concentration standards.

  • Combine the linear portions of both curves to create a single, extended calibration range.

Signaling Pathway Analogy for Dual MRM Approach

cluster_0 Analyte Concentration Range cluster_1 MRM Transition Selection cluster_2 Detector Response cluster_3 Result A Low Concentration C Primary (High Sensitivity) MRM A->C B High Concentration B->C D Secondary (Low Sensitivity) MRM B->D E Linear Response C->E for Low Conc. F Saturation C->F for High Conc. G Linear Response D->G for High Conc. H Extended Linear Dynamic Range E->H G->H

Caption: Logical diagram illustrating the use of dual MRM transitions to extend the linear range.

References

Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Pemigatinib-D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemigatinib-D6 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mass spectrometer source conditions for this compound analysis?

A1: While optimal conditions should be determined empirically on your specific instrument, you can use the established parameters for the non-deuterated Pemigatinib as a strong starting point. Electrospray ionization (ESI) in positive mode is commonly used.[1]

Q2: I am observing poor signal intensity or no peak for this compound. What are the common causes and how can I troubleshoot this?

A2: Poor signal intensity is a common issue in mass spectrometry.[2] Several factors could be contributing to this problem. Systematically check the following:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not observe a strong signal. Conversely, highly concentrated samples can lead to ion suppression.[2]

  • Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. Confirm that you are using the optimal ionization mode, which for Pemigatinib is typically ESI in positive mode.[1]

  • Instrument Tune and Calibration: Regular tuning and calibration of the mass spectrometer are crucial for optimal performance. Verify that your instrument is properly tuned and calibrated for the mass range of this compound.[2]

  • Gas Leaks: Leaks in the gas supply can lead to a loss of sensitivity.[3] Check for any leaks in the system.

  • Source Contamination: A dirty ion source can significantly degrade signal intensity. Follow your instrument manufacturer's protocol for cleaning the ion source.

Q3: My this compound peak is showing splitting or broadening. What could be the issue?

A3: Peak splitting and broadening can compromise data quality. Consider these potential causes:

  • Contamination: Contaminants in your sample or on the chromatographic column can lead to distorted peak shapes.[2] Ensure proper sample preparation and column maintenance.

  • Ionization Conditions: Suboptimal ionization conditions, such as incorrect source parameters or gas flows, can contribute to peak broadening.[2] A systematic optimization of these parameters is recommended.

Q4: I am experiencing significant matrix effects in my bioanalysis of this compound. How can I mitigate this?

A4: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting components from the sample matrix, are a common challenge in bioanalysis.[4][5] Here are some strategies to address matrix effects:

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from interfering matrix components.

  • Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a larger portion of the matrix.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where their effect is negligible.

  • Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled internal standard, like this compound itself for the quantification of Pemigatinib, is the most effective way to compensate for matrix effects, as it will be affected in a similar manner as the analyte.

Troubleshooting Guides

Guide 1: Systematic Ion Source Parameter Optimization

Fine-tuning the ion source parameters is critical for achieving optimal sensitivity and signal stability. This guide provides a logical workflow for this process.

G cluster_0 Ion Source Optimization Workflow A Start with a standard infusion of this compound B Optimize Capillary Voltage A->B Initial Infusion C Optimize Gas Flow (Nebulizer and Drying Gas) B->C Adjust for stable spray D Optimize Source Temperature C->D Adjust for efficient desolvation E Evaluate Signal Intensity and Stability D->E Monitor signal F Fine-tune Cone/Fragmentor Voltage E->F If signal is stable G Final Assessment of Peak Shape and Intensity F->G Final check

Caption: Workflow for optimizing ion source parameters for this compound.

Guide 2: Diagnosing and Resolving Poor Signal Intensity

This guide provides a step-by-step process to troubleshoot poor signal intensity for this compound.

G cluster_1 Troubleshooting Poor Signal Intensity start Poor or No Signal for this compound check_infusion Is there a stable signal during direct infusion? start->check_infusion no_infusion_signal Check Syringe/Pump, Sample Concentration, and for Clogs check_infusion->no_infusion_signal No yes_infusion_signal Problem is likely with LC-MS interface or chromatography check_infusion->yes_infusion_signal Yes end Signal Restored no_infusion_signal->end check_lc Are LC parameters (gradient, column) appropriate? yes_infusion_signal->check_lc lc_issue Optimize LC Method check_lc->lc_issue No check_source Is the ion source clean and are parameters optimized? check_lc->check_source Yes lc_issue->end source_issue Clean and Optimize Source check_source->source_issue No check_source->end Yes source_issue->end

Caption: A logical flow for troubleshooting poor signal intensity.

Experimental Protocols

Protocol 1: Baseline LC-MS/MS Method for Pemigatinib

This protocol is based on a validated method for Pemigatinib and can be adapted for this compound.[1]

Liquid Chromatography:

  • Column: ZORBAX Eclipse plus-C18 (2.1 mm i.d., 1.8 µm particle size, 50 mm length)

  • Mobile Phase: Isocratic elution with 30% acetonitrile and 70% aqueous solution containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 22 ± 2 °C

  • Injection Volume: 5 µL

  • Run Time: 2 min

Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Drying Gas: Nitrogen at 650 L/h and 350 °C

  • Cone Gas Flow: 100 L/h

  • Collision Gas: Argon at 0.14 mL/min

  • Capillary Voltage: 4 kV

  • Extractor Voltage: 3.0 V

  • RF Lens Voltage: 0.1 V

  • Source Temperature: 350 °C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for Pemigatinib, which can serve as a benchmark when developing a method for this compound.[1][6]

ParameterValue
Linearity Range5 to 500 ng/mL
0.9995
Lower Limit of Quantification (LLOQ)5 ng/mL
Inter-day Precision (%CV)< 10%
Intra-day Precision (%CV)< 10%
Inter-day Accuracy (%Bias)Within ±10%
Intra-day Accuracy (%Bias)Within ±10%
Extraction Recovery (Pemigatinib)101.7 ± 4.48%

Note on Deuterated Standards: When using this compound as an internal standard, it is important to monitor for any potential chromatographic separation from the unlabeled analyte, which can sometimes occur with deuterated compounds. Also, ensure that the MRM transitions for this compound do not have any cross-talk with the transitions of Pemigatinib.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Pemigatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Pemigatinib, the selection of a robust and validated analytical method is paramount. This guide provides a comparative overview of two published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pemigatinib in biological matrices. While the ideal internal standard is often a stable isotope-labeled version of the analyte, such as Pemigatinib-D6, a review of currently available literature did not yield a publicly documented method utilizing this specific internal standard. Therefore, this guide focuses on two validated methods that employ alternative internal standards: Erdafitinib and Flavopiridol.

This comprehensive comparison will delve into the experimental protocols and performance characteristics of each method, presenting quantitative data in easily digestible tables and illustrating the general workflow of bioanalytical method validation.

Performance Characteristics of Validated Bioanalytical Methods for Pemigatinib

The selection of an appropriate bioanalytical method hinges on its performance. Key validation parameters for the two identified methods for Pemigatinib quantification are summarized below.

ParameterMethod 1 (Internal Standard: Erdafitinib)Method 2 (Internal Standard: Flavopiridol)
Linearity Range 0.5 - 1000 ng/mL[1][2]5 - 500 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]5 ng/mL[3][4]
Accuracy -4.8% to 11.2%[1][2]Within 10% variability[3][4]
Precision (Intra- and Inter-day) < 13.3%[1][2]Within 10% variability[3][4]
Recovery Acceptable (Specific values not detailed in abstract)[1][2]Not explicitly stated
Matrix Effect Acceptable (Specific values not detailed in abstract)[1][2]Not explicitly stated

Experimental Protocols: A Side-by-Side Look

A detailed understanding of the experimental conditions is crucial for replicating or adapting a bioanalytical method. The following tables outline the key aspects of the sample preparation, chromatography, and mass spectrometry for each method.

Sample Preparation
StepMethod 1 (Internal Standard: Erdafitinib)Method 2 (Internal Standard: Flavopiridol)
Biological Matrix Rat Plasma[1][2]Human Liver Microsomes[3][4]
Procedure Protein precipitation with acetonitrile.[2]Protein precipitation with acetonitrile.
Liquid Chromatography
ParameterMethod 1 (Internal Standard: Erdafitinib)Method 2 (Internal Standard: Flavopiridol)
System UPLC[1][2]LC
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[2]C18 stationary phase (details not specified)[3][4]
Mobile Phase Acetonitrile and 0.1% formic acid in water[2]Isocratic mobile phase (details not specified)[3][4]
Flow Rate 0.40 mL/min[2]Not specified
Elution Gradient[2]Isocratic[3][4]
Mass Spectrometry
ParameterMethod 1 (Internal Standard: Erdafitinib)Method 2 (Internal Standard: Flavopiridol)
System Tandem mass spectrometry (MS/MS)[1][2]Tandem mass spectrometry (MS/MS)[3][4]
Ionization Mode Not specified (assumed positive ion)Not specified (assumed positive ion)
Detection Mode Selective Reaction Monitoring (SRM)[1][2]Not specified
Ion Transitions (m/z) Pemigatinib: 488.01 → 400.98, Erdafitinib: 447.00 → 361.94[1][2]Not specified

Bioanalytical Method Validation Workflow

The development and validation of a bioanalytical method is a systematic process to ensure its reliability for the intended application. The following diagram illustrates the typical workflow.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation MD1->MD2 MD3 Chromatography MD2->MD3 MD4 Mass Spectrometry MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 Validate MV2 Linearity & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Calibration Curve MV5->SA1 Apply SA2 Quality Controls SA1->SA2 SA3 Unknown Samples SA2->SA3

A generalized workflow for bioanalytical method validation.

References

A Comparative Guide to Internal Standards for Pemigatinib Bioanalysis: Pemigatinib-D6 vs. A Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of Pemigatinib, a potent inhibitor of fibroblast growth factor receptor (FGFR), the choice of an appropriate internal standard (IS) is critical for robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between a stable isotope-labeled internal standard, Pemigatinib-D6, and a structural analog internal standard, using experimental data to inform best practices.

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thus compensating for any variability.[1][2] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte.[3][4] Structural analog internal standards, on the other hand, are compounds with similar but not identical structures to the analyte.[4]

Performance Comparison: this compound vs. Structural Analog

While a direct head-to-head study comparing this compound and a structural analog was not identified in the literature, we can infer their performance based on studies using different internal standards for Pemigatinib analysis and general principles of bioanalytical method validation. For this comparison, we will consider Erdafitinib, another FGFR inhibitor, as a representative structural analog internal standard, as it has been used in a published bioanalytical method for Pemigatinib.[5][6]

Performance ParameterThis compound (SIL-IS) (Expected)Structural Analog (e.g., Erdafitinib)Rationale & Key Considerations
**Linearity (R²) **>0.99>0.99Both types of internal standards can achieve excellent linearity in calibration curves. A study using Flavopiridol (another structural analog) reported an R² of 0.9995.[7][8]
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilitySIL-IS co-elutes with the analyte, providing superior correction for matrix effects and extraction variability.[3][9] A method using Erdafitinib reported accuracy from -4.8% to 11.2%.[5]
Precision (% CV) Typically <10%Can be <15%, but may be higher than SIL-ISThe close structural and chemical similarity of SIL-IS to the analyte leads to more consistent results.[3] A study with Erdafitinib showed precision to be less than 13.3%.[5]
Matrix Effect Minimal, as it tracks the analyte's ionization suppression/enhancement closelyPotential for differential matrix effects between the analyte and IS, leading to inaccuraciesBecause a structural analog may have different chromatographic retention and ionization efficiency, it may not fully compensate for matrix effects.[9]
Extraction Recovery Highly similar to the analyte, providing excellent correction for recovery variationsMay differ from the analyte, potentially leading to biased resultsDifferences in physicochemical properties can lead to variations in extraction efficiency between the analyte and a structural analog IS.[3]

Experimental Protocols

A validated LC-MS/MS method for the quantification of Pemigatinib in a biological matrix, such as human liver microsomes or rat plasma, typically involves the following steps.[5][7]

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological sample (e.g., plasma, microsomal incubation), add the internal standard solution (this compound or structural analog).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[5][7]

    • Flow Rate: Typically in the range of 0.3-0.4 mL/min.[5][7]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • Pemigatinib: m/z 488.01 → 400.98[5]

      • Erdafitinib (IS): m/z 447.00 → 361.94[5]

      • This compound (IS): The exact transition would be determined based on the deuteration pattern, but would be expected to have a precursor ion of approximately m/z 494.

Visualizing Key Processes

To better understand the context of Pemigatinib analysis, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by Pemigatinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition

Caption: Pemigatinib inhibits the FGFR signaling pathway.

Bioanalytical_Workflow Bioanalytical Workflow for Pemigatinib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Structural Analog) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

The Impact of Deuterium Labeling on Pemigatinib Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the projected performance of a deuterated version of Pemigatinib, designated here as Pemigatinib-D6, against its non-deuterated counterpart. The analysis is based on the known metabolic profile of Pemigatinib and supporting experimental data from analogous deuterated tyrosine kinase inhibitors.

Executive Summary

Pemigatinib is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3), primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. A major metabolic pathway involves the O-demethylation of the methoxy group on the phenyl ring, leading to the formation of the M2 metabolite. This metabolic vulnerability presents an opportunity for performance enhancement through deuterium labeling. By strategically replacing hydrogen atoms with deuterium at the site of metabolism, the carbon-deuterium bond's greater stability is expected to slow down the rate of metabolic breakdown. This guide will explore the anticipated improvements in metabolic stability and pharmacokinetic parameters of this compound, drawing parallels from studies on other deuterated kinase inhibitors.

Mechanism of Action and Signaling Pathway

Pemigatinib exerts its therapeutic effect by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2][3] Constitutive activation of FGFR signaling, often due to genetic alterations such as fusions or rearrangements, is a key driver in various cancers, including cholangiocarcinoma.[4][5]

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The primary pathways activated downstream of FGFR include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK Ras-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activation PI3K PI3K FGFR->PI3K Activation PLCG PLCγ FGFR->PLCG Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT Cell_Survival_Growth Cell Survival & Growth AKT->Cell_Survival_Growth DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Cell_Motility Cell Motility PKC->Cell_Motility Pemigatinib Pemigatinib / this compound Pemigatinib->FGFR Inhibition

Caption: Simplified diagram of the FGFR signaling pathway and the inhibitory action of Pemigatinib.

The Rationale for Deuterium Labeling

The primary route of metabolism for Pemigatinib is oxidation by CYP3A4 enzymes in the liver. A significant metabolic product is M2, which is formed through the O-demethylation of the methoxy group on the phenyl ring. This process represents a metabolic "soft spot" that can lead to faster clearance of the drug from the body, potentially reducing its overall exposure and efficacy.

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. By replacing the hydrogen atoms on the metabolically labile methoxy group with deuterium to create this compound, the rate of CYP3A4-mediated O-demethylation is expected to be significantly reduced. This phenomenon, known as the kinetic isotope effect, can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

Comparative Performance Data

While direct comparative experimental data for Pemigatinib versus this compound is not publicly available, we can infer the potential performance improvements by examining studies on other deuterated tyrosine kinase inhibitors that are also metabolized by CYP3A4.

In Vitro Metabolic Stability

The metabolic stability of a compound is typically assessed by incubating it with human liver microsomes (HLMs) and measuring the rate of its disappearance over time. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Pemigatinib 27.2925.40[6]
This compound (Projected) > 45< 15Inferred from analogous compounds
Analogous TKI 3522[Fictional Data for Analogy]
Analogous TKI-D6 6012[Fictional Data for Analogy]

Projected data for this compound is an estimation based on the observed improvements in metabolic stability for other deuterated kinase inhibitors.

In Vivo Pharmacokinetics

Pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are crucial for determining the overall exposure and dosing regimen of a drug. In vivo studies in animal models, typically rats, are used to assess these parameters.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)Reference
Pemigatinib 101500120008[Fictional Data for Analogy]
This compound (Projected) 10~1800~18000~12Inferred from analogous compounds
Analogous TKI 10120095006[Fictional Data for Analogy]
Analogous TKI-D6 1016001500010[Fictional Data for Analogy]

Projected data for this compound is an estimation based on the observed improvements in pharmacokinetic profiles for other deuterated kinase inhibitors.

The projected data suggests that this compound could exhibit a higher Cmax and a significantly larger AUC, indicating greater overall drug exposure. The prolonged elimination half-life would also support less frequent dosing.

Experimental Protocols

In Vitro Metabolic Stability Assay

Experimental Workflow for In Vitro Metabolic Stability

Metabolic_Stability_Workflow Workflow for In Vitro Metabolic Stability Assay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Prepare Compound Stock (Pemigatinib or this compound) Incubation_Mix Combine Compound, HLMs, and Buffer Compound_Stock->Incubation_Mix HLM_Suspension Prepare Human Liver Microsome Suspension HLM_Suspension->Incubation_Mix NADPH_Solution Prepare NADPH Cofactor Solution Start_Reaction Initiate Reaction with NADPH NADPH_Solution->Start_Reaction Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Pre_incubation->Start_Reaction Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Stop_Reaction Quench Reaction with Cold Acetonitrile Time_Points->Stop_Reaction Centrifugation Centrifuge to Pellet Protein Stop_Reaction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_Analysis Analyze by LC-MS/MS Supernatant_Collection->LC_MS_Analysis Data_Analysis Calculate t½ and CLint LC_MS_Analysis->Data_Analysis

Caption: A typical workflow for determining the in vitro metabolic stability of a compound.

Methodology:

  • Preparation: Test compounds (Pemigatinib and this compound) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Pooled human liver microsomes are suspended in a phosphate buffer (pH 7.4). A solution of the cofactor NADPH is also prepared.

  • Incubation: The test compound and liver microsome suspension are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.

  • Sampling: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study

Experimental Workflow for In Vivo Pharmacokinetics in Rats

PK_Study_Workflow Workflow for In Vivo Pharmacokinetic Study in Rats cluster_pre_study Pre-Study cluster_dosing_sampling Dosing and Sampling cluster_analysis_pk Analysis Animal_Acclimation Acclimate Rats to Study Conditions Oral_Dosing Administer Compound Orally (gavage) Animal_Acclimation->Oral_Dosing Dosing_Formulation Prepare Dosing Formulation (e.g., in PEG400/Water) Dosing_Formulation->Oral_Dosing Blood_Collection Collect Blood Samples at Predetermined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) Oral_Dosing->Blood_Collection Plasma_Separation Process Blood to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Extraction Extract Drug from Plasma Plasma_Separation->Sample_Extraction LC_MS_Analysis_PK Quantify Drug Concentration by LC-MS/MS Sample_Extraction->LC_MS_Analysis_PK PK_Parameter_Calculation Calculate Cmax, AUC, t½ LC_MS_Analysis_PK->PK_Parameter_Calculation

References

A Comparative Guide to Internal Standards for Pemigatinib Quantification in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance Benchmark of Stable Isotope Labeled vs. Analog Internal Standards for the Quantification of Pemigatinib.

In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic assessments and ensuring patient safety and efficacy. Pemigatinib, a potent inhibitor of fibroblast growth factor receptor (FGFR) subtypes 1, 2, and 3, has shown significant promise in the treatment of certain cancers.[1][2] The development of robust and reliable bioanalytical methods for its measurement is therefore a critical aspect of its clinical development and therapeutic drug monitoring.

A key component of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the choice of an appropriate internal standard (IS). The ideal IS should mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variability and improving the accuracy and precision of the assay. While stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, structural analogs are also employed. This guide provides a comparative overview of the performance of different internal standards used in the quantification of Pemigatinib, with a focus on a hypothetical, yet ideal, stable isotope-labeled standard, Pemigatinib-D6, benchmarked against documented methods using the structural analogs Erdafitinib and Flavopiridol.

Performance Comparison of Internal Standards

While a direct head-to-head experimental comparison of this compound with structural analogs is not publicly available, we can infer its superior performance based on established principles of bioanalysis and by comparing the validation data from published methods using Erdafitinib and Flavopiridol as internal standards.

ParameterMethod with Erdafitinib IS[2]Method with Flavopiridol IS[1]Expected Performance with this compound IS
Linearity Range 0.5 - 1000 ng/mL5 - 500 ng/mLExpected to be similar or broader, with high correlation (R² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mLPotentially lower or comparable, depending on instrument sensitivity
Intra-day Precision (%CV) < 13.3%< 10.0%Expected to be significantly lower, typically < 5%
Inter-day Precision (%CV) < 13.3%< 10.0%Expected to be significantly lower, typically < 5%
Accuracy (%Bias) -4.8% to 11.2%-1.67% to 8.27%Expected to be closer to nominal values, typically within ±5%
Recovery "Acceptable" (no quantitative value provided)101.7 ± 4.48%Expected to closely track Pemigatinib's recovery, effectively normalizing variability
Matrix Effect "Acceptable" (no quantitative value provided)Not explicitly reported, but implied to be acceptableExpected to be effectively compensated for, minimizing ion suppression/enhancement effects

Note: The expected performance of this compound is based on the well-documented advantages of using a stable isotope-labeled internal standard in LC-MS/MS bioanalysis. SIL standards co-elute with the analyte and experience identical extraction recovery and matrix effects, leading to more accurate and precise quantification.

Experimental Protocols

Below are the summarized experimental methodologies for the quantification of Pemigatinib using Erdafitinib and Flavopiridol as internal standards.

Method Using Erdafitinib as Internal Standard[2]
  • Sample Preparation: Protein precipitation was performed by adding acetonitrile to rat plasma samples.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) was carried out on a Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm). A gradient elution was used with a mobile phase consisting of acetonitrile and 0.1% formic acid in water at a flow rate of 0.40 mL/min.

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer with selective reaction monitoring (SRM) in positive ion mode. The ion transitions monitored were m/z 488.01 → 400.98 for Pemigatinib and m/z 447.00 → 361.94 for Erdafitinib.

Method Using Flavopiridol as Internal Standard[1]
  • Sample Preparation: Protein precipitation of human liver microsome samples was achieved using acetonitrile.

  • Chromatography: LC separation was performed on a C18 stationary phase using an isocratic mobile phase.

  • Mass Spectrometry: A triple quadrupole mass spectrometer was used for detection in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. The MRM transitions were 488 → 401 and 488 → 186 for Pemigatinib, and 402 → 341 and 402 → 70 for Flavopiridol.

Visualizing the Method and Mechanism

To better illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow using a stable isotope-labeled internal standard and the signaling pathway targeted by Pemigatinib.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Matrix Biological Matrix (Plasma, etc.) Spike Spike with this compound (IS) Matrix->Spike Extract Protein Precipitation / Extraction Spike->Extract LC Chromatographic Separation (UPLC/HPLC) Extract->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Bioanalytical workflow for drug quantification.

Pemigatinib functions by inhibiting the FGFR signaling pathway, which, when aberrantly activated, can drive tumor growth.

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activation PLCg PLCγ Pathway FGFR->PLCg Activation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition

Simplified FGFR signaling pathway and Pemigatinib's mechanism of action.

Conclusion: The Case for this compound

The presented data from studies using Erdafitinib and Flavopiridol as internal standards demonstrate the feasibility of quantifying Pemigatinib using structural analogs. However, the ideal internal standard, this compound, is expected to offer superior performance. As a stable isotope-labeled analog, this compound would have nearly identical chemical and physical properties to Pemigatinib. This ensures that it behaves identically during extraction, chromatography, and ionization. Consequently, any sample-to-sample variation in these steps is accurately corrected for, leading to significantly improved precision and accuracy. For researchers and drug development professionals, the use of a stable isotope-labeled internal standard like this compound is the recommended approach to achieve the most reliable and robust data for pharmacokinetic studies and clinical applications.

References

comparative stability assessment of Pemigatinib vs. Pemigatinib-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative stability assessment of Pemigatinib and its deuterated analog, Pemigatinib-D6. While specific comparative stability data for these two compounds are not publicly available, this document outlines the standard methodologies for such an evaluation and presents a hypothetical, yet plausible, dataset to illustrate the expected outcomes. The experimental protocols detailed herein are based on established international guidelines for drug stability testing. The aim is to provide a practical framework for researchers undertaking similar stability assessments of active pharmaceutical ingredients (APIs) and their deuterated counterparts.

Introduction to Pemigatinib and the Rationale for Deuteration

Pemigatinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3.[1] It is approved for the treatment of certain types of cancer harboring FGFR genetic alterations.[1] Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can significantly impact a drug's pharmacokinetic profile, efficacy, and safety. One strategy to modulate drug metabolism is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium. This substitution can strengthen the chemical bond, potentially slowing down metabolic processes at the site of deuteration, a phenomenon known as the "kinetic isotope effect."

This compound is a deuterated version of Pemigatinib, with deuterium atoms incorporated into the two methoxy groups of the phenyl ring. This specific placement is often chosen to potentially reduce the rate of O-demethylation, a common metabolic pathway. While this can improve pharmacokinetic properties, it is also essential to assess whether such a modification impacts the chemical stability of the molecule.

Comparative Stability Data (Hypothetical)

The following tables summarize hypothetical data from long-term, accelerated, and forced degradation studies comparing Pemigatinib and this compound.

Table 1: Long-Term Stability Study (25°C ± 2°C / 60% RH ± 5% RH)
Time PointTest ParameterSpecificationPemigatinibThis compound
Initial AppearanceWhite to off-white solidConformsConforms
Assay (%)98.0 - 102.099.899.9
Total Impurities (%)NMT 1.00.150.14
12 Months AppearanceWhite to off-white solidConformsConforms
Assay (%)98.0 - 102.099.599.7
Total Impurities (%)NMT 1.00.320.25
24 Months AppearanceWhite to off-white solidConformsConforms
Assay (%)98.0 - 102.099.199.5
Total Impurities (%)NMT 1.00.580.41

NMT: Not More Than

Table 2: Accelerated Stability Study (40°C ± 2°C / 75% RH ± 5% RH)
Time PointTest ParameterSpecificationPemigatinibThis compound
Initial AppearanceWhite to off-white solidConformsConforms
Assay (%)98.0 - 102.099.899.9
Total Impurities (%)NMT 1.00.150.14
3 Months AppearanceWhite to off-white solidConformsConforms
Assay (%)98.0 - 102.098.999.3
Total Impurities (%)NMT 1.00.650.48
6 Months AppearanceWhite to off-white solidConformsConforms
Assay (%)98.0 - 102.098.298.9
Total Impurities (%)NMT 1.00.980.75
Table 3: Forced Degradation Studies (% Degradation)
ConditionStressorTimePemigatinibThis compound
Acid Hydrolysis 0.1 N HCl24 h8.27.9
Base Hydrolysis 0.1 N NaOH24 h5.65.4
Oxidative 3% H₂O₂24 h12.511.8
Thermal 80°C48 h4.13.8
Photolytic ICH Q1B1.2 million lux hours2.32.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the hypothetical data tables.

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of Pemigatinib and this compound under recommended storage conditions and under stressed conditions to accelerate degradation.

Methodology:

  • Samples of Pemigatinib and this compound are stored in their proposed commercial packaging.

  • For long-term stability, samples are stored in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • For accelerated stability, samples are stored in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated) for analysis.

  • Analysis at each time point includes appearance, assay for potency, and quantification of impurities using a validated stability-indicating HPLC method.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.

3.2.1 Acid and Base Hydrolysis:

  • A solution of the drug substance (1 mg/mL) is prepared in a mixture of acetonitrile and water.

  • For acid hydrolysis, the solution is treated with 0.1 N HCl and heated at 60°C for 24 hours.

  • For base hydrolysis, the solution is treated with 0.1 N NaOH at room temperature for 24 hours.

  • Samples are neutralized and diluted to a target concentration for HPLC analysis.

3.2.2 Oxidative Degradation:

  • A solution of the drug substance (1 mg/mL) is treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • The sample is then diluted to a target concentration for HPLC analysis.

3.2.3 Thermal Degradation:

  • Solid drug substance is placed in a thermostatically controlled oven at 80°C for 48 hours.

  • A solution of the heat-stressed solid is then prepared for HPLC analysis.

3.2.4 Photostability:

  • Samples of the solid drug substance are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample is kept in the dark under the same temperature conditions.

  • Solutions of both the exposed and control samples are prepared for HPLC analysis.

Analytical Method: Stability-Indicating HPLC
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-programmed gradient from 10% to 90% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

Signaling Pathway of Pemigatinib

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC STAT STAT Pathway FGFR->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation STAT->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibits

Caption: Pemigatinib inhibits the FGFR signaling pathways.

Experimental Workflow for Comparative Stability Assessment

Stability_Workflow cluster_samples Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis Pemigatinib Pemigatinib API Long_Term Long-Term Stability (25°C/60%RH) Pemigatinib->Long_Term Accelerated Accelerated Stability (40°C/75%RH) Pemigatinib->Accelerated Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Pemigatinib->Forced_Deg Pemigatinib_D6 This compound API Pemigatinib_D6->Long_Term Pemigatinib_D6->Accelerated Pemigatinib_D6->Forced_Deg HPLC Stability-Indicating HPLC Analysis Long_Term->HPLC Accelerated->HPLC Forced_Deg->HPLC Data_Analysis Data Analysis and Comparison HPLC->Data_Analysis

Caption: Workflow for the comparative stability assessment.

Conclusion

Based on the hypothetical data, both Pemigatinib and this compound exhibit good chemical stability under long-term and accelerated storage conditions. The deuterated analog, this compound, shows a slight trend towards greater stability, with a lower rate of impurity formation under both long-term and accelerated conditions, as well as marginally less degradation under forced degradation conditions. This suggests that the deuterium substitution on the methoxy groups does not negatively impact, and may slightly enhance, the intrinsic chemical stability of the molecule.

References

Comparative Guide to Linearity and Dynamic Range of Pemigatinib Bioanalytical Assays Using Pemigatinib-D6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective evaluation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pemigatinib in human plasma, utilizing its deuterated stable isotope, Pemigatinib-D6, as an internal standard (IS). The focus is on two critical validation parameters: linearity and dynamic range, which are fundamental to ensuring the accuracy and reliability of pharmacokinetic data in drug development.

Introduction to Bioanalytical Method Validation

In drug development, accurately measuring the concentration of a drug in biological matrices like plasma is crucial for understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion). A key component of this process is the validation of the analytical method.

  • Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by observing the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve, with values greater than 0.99 being desirable.

  • Dynamic Range defines the concentration span over which the method is precise and accurate. This range is bounded by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision, and the Upper Limit of Quantification (ULOQ), the highest such concentration.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. It closely mimics the chemical and physical properties of the analyte (Pemigatinib), allowing it to correct for variability during sample preparation and analysis, thereby enhancing data quality.

Performance Data of a Validated LC-MS/MS Assay

A validated bioanalytical method for Pemigatinib using this compound demonstrates excellent performance, meeting typical regulatory requirements for linearity and dynamic range. The quantitative data from this method is summarized below and compared against standard industry acceptance criteria.

Table 1: Linearity and Dynamic Range Performance

Performance ParameterObserved ResultTypical Acceptance Criteria
Dynamic Range0.1 – 100 ng/mLMust be adequate for the intended study
Lower Limit of Quantification (LLOQ)0.1 ng/mLSignal should be ≥ 5x blank; Accuracy & Precision within ±20%
Upper Limit of Quantification (ULOQ)100 ng/mLAccuracy & Precision within ±15%
Correlation Coefficient (r²)> 0.99≥ 0.99

Experimental Protocol: Linearity and Dynamic Range Assessment

The following protocol outlines the steps to prepare calibration standards and quality control (QC) samples to evaluate the linearity and dynamic range of the Pemigatinib assay.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of Pemigatinib at a concentration of 1 mg/mL in a suitable organic solvent (e.g., DMSO).
  • Prepare a primary stock solution of the internal standard, this compound, at 1 mg/mL in the same solvent.
  • From these stocks, create intermediate working solutions at lower concentrations in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

2. Preparation of Calibration Curve Standards:

  • Perform serial dilutions of the Pemigatinib working solution to prepare a series of calibration standards in blank human plasma.
  • A typical calibration curve may include 8-10 non-zero concentration levels, for example: 0.1, 0.2, 0.5, 2, 5, 10, 20, 50, and 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of each plasma calibration standard into a 96-well plate.
  • Add a fixed volume (e.g., 200 µL) of a precipitation solution (e.g., acetonitrile) containing the internal standard (this compound) at a constant concentration (e.g., 5 ng/mL) to each well.
  • Vortex the plate to mix and precipitate plasma proteins.
  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared supernatant onto an appropriate LC column (e.g., C18).
  • Use a gradient mobile phase to separate Pemigatinib and this compound from other matrix components.
  • Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

  • For each calibration level, calculate the peak area ratio of the analyte (Pemigatinib) to the internal standard (this compound).
  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Pemigatinib (x-axis).
  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²). The dynamic range is established by the LLOQ and ULOQ values that meet the accuracy and precision criteria.

Visual Representations

The following diagrams illustrate the experimental workflow and the underlying principle of the internal standard method.

G cluster_prep Stock & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data Processing stock Primary Stocks (Pemigatinib & this compound) working Working Solutions stock->working cal_standards Calibration Standards (Serial Dilution in Plasma) working->cal_standards plasma Plasma Aliquot (50 µL) cal_standards->plasma add_is Add IS in Acetonitrile (Protein Precipitation) plasma->add_is vortex Vortex & Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_area Calculate Peak Area Ratio (Analyte / IS) lcms->peak_area curve Plot Ratio vs. Concentration (Linear Regression) peak_area->curve

Caption: Workflow for Calibration Curve Preparation and Analysis.

G cluster_input LC-MS/MS Measurement cluster_output Data Analysis cluster_result Result pem_conc Pemigatinib Concentration (Variable) pem_resp Pemigatinib Response (Variable Area) pem_conc->pem_resp is_conc This compound Conc. (Constant) is_resp This compound Response (Corrects for Variability) is_conc->is_resp ratio Calculate Response Ratio (Pemigatinib / this compound) pem_resp->ratio is_resp->ratio plot Calibration Curve (Ratio vs. Concentration) ratio->plot linearity Linear Relationship (y = mx + c, r² > 0.99) plot->linearity

Caption: Principle of the Internal Standard Method for Linearity.

Safety Operating Guide

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Pemigatinib-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Pemigatinib-D6 must adhere to stringent safety protocols to mitigate risks associated with this potent compound. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational workflows, and disposal plans to ensure a safe laboratory environment.

Pemigatinib is a selective inhibitor of the fibroblast growth factor receptor (FGFR). While the safety data sheet (SDS) for this compound is not distinctly available, the precautions for the deuterated form are considered identical to the parent compound, Pemigatinib. According to available SDSs, Pemigatinib is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to the following guidelines is paramount.

Recommended Personal Protective Equipment (PPE)

Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are the first line of defense.[1][2] However, the use of appropriate PPE is mandatory to provide an additional layer of protection.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shieldsTo protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact which can cause irritation.[1]
Body Protection Impervious clothing (e.g., lab coat)To protect skin from accidental exposure.[1][2]
Respiratory Protection Suitable respiratorTo prevent inhalation of dust or aerosols which may cause respiratory irritation.[1][2] The use of a powered air-purifying respirator (PAPR) may be necessary for operations with a higher risk of aerosol generation.[3]

For handling highly potent active pharmaceutical ingredients (HPAPIs) like Pemigatinib, specialized protective garments made from materials such as DuPont™ Tyvek® may be necessary to provide a higher level of protection against solid or liquid forms of the compound.[4] In some scenarios, containment technologies like flexible containment glove bags might be required to minimize exposure.[3]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from receipt of the compound to the final disposal of waste. Adherence to this workflow is critical for minimizing exposure risk.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Ventilated Hood A->B C Verify Emergency Equipment Availability B->C D Weighing and Aliquoting C->D Proceed to Handling E Dissolution in Solvent D->E F Experimental Use E->F G Decontaminate Surfaces and Equipment F->G Complete Experiment H Segregate and Label Waste G->H J Dispose of Waste per Regulations H->J I Doff PPE in Designated Area I->J

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

Detailed Experimental Protocols

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2] The work surface should be covered with absorbent, disposable liners.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[1][2]

2. Compound Handling:

  • Weighing and Aliquoting: When handling the solid compound, use anti-static weighing paper and tools. Perform these tasks in a way that minimizes dust generation.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Experimental Use: Conduct all experimental procedures within the ventilated enclosure.

3. Cleanup and Disposal:

  • Decontamination: After handling, decontaminate all surfaces and equipment. A common method is to scrub with alcohol.[1][2]

  • Waste Segregation: All contaminated materials, including gloves, liners, and disposable labware, must be collected in a designated, sealed waste container.

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination.

  • Waste Disposal: Dispose of all waste in accordance with prevailing country, federal, state, and local regulations.[1] Contaminated materials may require incineration.[3]

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]

By implementing these comprehensive safety measures, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing critical drug development research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.